PC SPDP-NHS carbonate ester
Description
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Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-(pyridin-2-yldisulfanyl)ethylamino]butoxy]phenyl]ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O10S2/c1-16(38-25(33)39-28-23(31)8-9-24(28)32)17-14-19(36-2)20(15-18(17)29(34)35)37-12-5-6-21(30)26-11-13-40-41-22-7-3-4-10-27-22/h3-4,7,10,14-16H,5-6,8-9,11-13H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTXYOZPURXCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)OC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to PC SPDP-NHS Carbonate Ester for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the phosphocholine (B91661) (PC) SPDP-NHS carbonate ester, a heterobifunctional, cleavable linker used in the development of antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and provide generalized experimental protocols for its application in bioconjugation.
Introduction to PC SPDP-NHS Carbonate Ester
This compound is a sophisticated chemical tool designed for the precise linkage of therapeutic payloads to antibodies. Its structure incorporates three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues found on the surface of antibodies.
-
Pyridyl Disulfide (SPDP): This moiety enables the attachment of a thiol-containing payload. The resulting disulfide bond is cleavable under the reducing conditions found within the intracellular environment.
-
Carbonate Ester: This linkage provides an additional cleavage mechanism. Carbonate esters are designed to be labile in the acidic environment of endosomes and lysosomes.[1]
-
Phosphocholine (PC) Moiety: The inclusion of a phosphocholine group is intended to enhance the biocompatibility and solubility of the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.
The dual-cleavable nature of this linker, through both disulfide reduction and acid-catalyzed hydrolysis of the carbonate, offers a strategy for ensuring efficient payload release within the target cell.
Physicochemical Properties and Characterization
While specific proprietary data for this exact linker is not publicly available, we can infer its general properties and the necessary characterization methods based on its constituent parts.
Table 1: Physicochemical Properties of a Typical SPDP-NHS Ester Linker
| Property | Value/Method |
| Molecular Formula | Varies based on specific structure |
| Molecular Weight | Varies based on specific structure |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Purity (Typical) | >95% (as determined by HPLC) |
| Storage Conditions | Store at -20°C, desiccated |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the linker.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the linker and the final ADC.
-
Mass Spectrometry (MS): To confirm the molecular weight of the linker and the drug-antibody ratio (DAR) of the ADC.
Mechanism of Action in Antibody-Drug Conjugates
The this compound linker is designed to be stable in systemic circulation and to release its payload upon internalization into the target cancer cell.
ADC Internalization and Trafficking
The general pathway for an ADC utilizing a cleavable linker is as follows:
Caption: General workflow of ADC internalization and payload release.
Linker Cleavage Mechanisms
Two primary mechanisms lead to the release of the payload from the this compound linker:
-
Acid-Catalyzed Hydrolysis of the Carbonate Ester: As the ADC traffics from the early endosome to the lysosome, the decreasing pH promotes the hydrolysis of the carbonate ester bond.[1]
-
Reduction of the Disulfide Bond: The high concentration of reducing agents, such as glutathione, within the cytoplasm efficiently cleaves the disulfide bond, liberating the thiol-containing payload.[1]
Caption: Dual cleavage mechanisms of the this compound linker.
Experimental Protocols
The following are generalized protocols for the use of a heterobifunctional linker like this compound in the preparation of an ADC. Optimization will be required for specific antibodies and payloads.
Antibody Modification with this compound
This protocol describes the reaction of the NHS ester moiety of the linker with the primary amines of the antibody.
Materials:
-
Antibody (in a suitable buffer, e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The exact ratio should be optimized to achieve the desired drug-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with the reaction buffer.
Conjugation of Thiolated Payload to Modified Antibody
This protocol describes the reaction of the pyridyl disulfide moiety of the linker with a thiol-containing payload.
Materials:
-
Linker-modified antibody from the previous step
-
Thiol-containing payload
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Desalting column or other purification system (e.g., tangential flow filtration)
Procedure:
-
Payload Preparation: Prepare a stock solution of the thiol-containing payload in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload stock solution to the linker-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification: Purify the resulting ADC from excess payload and other reagents using a desalting column, dialysis, or tangential flow filtration.
Experimental Workflow
References
An In-depth Technical Guide to PC SPDP-NHS Carbonate Ester: A Photocleavable and Thiol-Reactive Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PC SPDP-NHS carbonate ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. This document details its chemical structure, physicochemical properties, and provides representative experimental protocols for its synthesis and application, particularly in the context of Antibody-Drug Conjugates (ADCs).
Core Chemical Structure and Functional Components
The this compound is a sophisticated linker molecule meticulously designed with three key functional components: a photocleavable (PC) core, a thiol-reactive SPDP moiety, and an amine-reactive N-Hydroxysuccinimide (NHS) carbonate ester.
-
Photocleavable (PC) Core: The central feature of this linker is the photocleavable o-nitrobenzyl group. This aromatic structure is engineered to be stable under physiological conditions but undergoes cleavage upon irradiation with UV light (typically around 365 nm)[1][2]. This light-induced cleavage allows for the controlled and spatiotemporal release of a conjugated payload, a critical feature for targeted drug delivery[1].
-
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) Moiety: This component provides thiol-reactivity. The 2-pyridyldithio group reacts specifically with free sulfhydryl (thiol) groups to form a stable, yet reducible, disulfide bond[3][4]. This reaction releases pyridine-2-thione, a byproduct that can be quantified spectrophotometrically at 343 nm to monitor the conjugation reaction[4][5]. The disulfide linkage is sensitive to reducing agents such as dithiothreitol (B142953) (DTT), offering a secondary mechanism for payload release in a reducing environment, such as the intracellular space.
-
NHS (N-Hydroxysuccinimide) Carbonate Ester: The NHS ester is a well-established amine-reactive group. It readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds[6][7]. This functionality allows for the straightforward conjugation of the linker to antibodies or other biomolecules.
Below is a diagram illustrating the core chemical structure of the this compound.
Caption: Core components of the this compound.
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties and other quantitative data for the this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₈N₄O₁₀S₂ | N/A |
| Molecular Weight | ~608.64 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, Chloroform | [3] |
| Storage Conditions | -20°C, protect from light | [3] |
| Photocleavage Wavelength | ~365 nm (typical for o-nitrobenzyl) | [1][2] |
| Photocleavage Quantum Yield (Φ) | 0.1 - 1% (typical for o-nitrobenzyl derivatives) | [8] |
| SPDP Reaction pH | 7-8 | [4][5] |
| NHS Ester Reaction pH | 7-9 | [4] |
| Pyridine-2-thione Absorbance | 343 nm | [4] |
Experimental Protocols
This section provides detailed, representative methodologies for the synthesis of the this compound and its subsequent use in bioconjugation.
Representative Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential assembly of its three core components. The following is a representative protocol based on established chemical principles.
Materials:
-
2-Nitro-4,5-dimethoxybenzyl alcohol
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
3-(2-Pyridyldithio)propionic acid
-
N-Hydroxysuccinimide (NHS)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Synthesis of the Photocleavable NHS Carbonate:
-
Dissolve 2-nitro-4,5-dimethoxybenzyl alcohol in anhydrous DCM.
-
Add N,N'-disuccinimidyl carbonate (DSC) and pyridine to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the photocleavable NHS carbonate.
-
-
Synthesis of SPDP-NHS Ester:
-
Dissolve 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide in anhydrous DMF.
-
Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
The filtrate containing the SPDP-NHS ester can be used directly in the next step or purified by recrystallization.
-
-
Final Assembly of this compound:
-
This final step would involve a reaction to link the photocleavable carbonate to the SPDP moiety. The exact strategy would depend on the specific precursors synthesized. A plausible route would involve synthesizing a precursor with a free hydroxyl group for the carbonate formation after the SPDP moiety is in place.
-
Caption: Conceptual workflow for the synthesis of this compound.
Conjugation of this compound to an Antibody
This protocol describes the conjugation of the linker to a monoclonal antibody (mAb) via its amine-reactive NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Protocol:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using a pre-equilibrated SEC column to remove excess linker and byproducts.
-
Collect the fractions containing the conjugated antibody.
-
Conjugation of a Thiolated Payload and Photocleavage
This protocol outlines the conjugation of a thiol-containing payload to the antibody-linker conjugate and the subsequent light-induced release.
Materials:
-
Antibody-PC-SPDP conjugate
-
Thiolated payload (e.g., a cytotoxic drug with a free thiol group)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm)
-
Analytical HPLC
Protocol:
-
Payload Conjugation:
-
Dissolve the thiolated payload in a suitable solvent and add it to the antibody-PC-SPDP conjugate solution.
-
Incubate the reaction for 2-4 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification of the ADC:
-
Purify the resulting ADC using SEC to remove any unreacted payload.
-
-
Photocleavage:
-
Expose a solution of the purified ADC to a 365 nm UV light source.
-
Monitor the release of the payload over time by analytical HPLC.
-
Caption: Experimental workflow for ADC formation and payload release.
Signaling Pathways and Logical Relationships
The this compound does not directly participate in cellular signaling pathways. Instead, it is a tool to create bioconjugates that can interact with these pathways. For instance, an ADC constructed with this linker can target a specific cell surface receptor, be internalized, and then release its cytotoxic payload upon light activation to interfere with intracellular signaling pathways leading to apoptosis.
The logical relationship of its application in targeted therapy is as follows:
Caption: Logical workflow of an ADC utilizing a photocleavable linker.
This technical guide provides a foundational understanding of the this compound for its application in advanced bioconjugation and drug delivery research. The provided protocols are representative and should be optimized for specific applications and molecules.
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the PC SPDP-NHS Carbonate Ester: Mechanism and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PC SPDP-NHS carbonate ester, a heterobifunctional, cleavable linker used in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, detailing the distinct functionalities of its components and the dual-cleavage strategy it employs. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways to facilitate a deeper understanding for researchers in drug development and related scientific fields.
Core Concepts: A Multi-Functional Linker for Controlled Release
The this compound is a sophisticated chemical tool designed for the precise linkage and subsequent controlled release of molecules, typically a therapeutic payload from a biomolecule such as an antibody. Its structure incorporates three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules.
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains a disulfide bond, which can react with sulfhydryl groups to form a stable but reducible linkage. This disulfide bond is susceptible to cleavage by reducing agents.
-
Photocleavable (PC) Carbonate Ester: This component, typically based on an o-nitrobenzyl or coumarin (B35378) chemistry, introduces a light-sensitive cleavage site. The carbonate ester linkage can be broken upon exposure to specific wavelengths of UV or visible light.
The combination of these elements allows for a dual-release strategy, enhancing the control over payload delivery.
Mechanism of Action: A Two-Pronged Cleavage Strategy
The utility of the this compound lies in its ability to be cleaved by two distinct and orthogonal mechanisms: reduction and photolysis.
Reductive Cleavage of the Disulfide Bond
The disulfide bond within the SPDP group is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][2] This cleavage is often exploited for intracellular drug release, where the higher concentration of reducing agents like glutathione (B108866) inside the cell facilitates the liberation of the payload.[1]
Photocleavage of the Carbonate Ester
The "PC" component of the linker introduces a light-sensitive cleavage site. While the exact structure of the photocleavable group in commercially available "this compound" can vary, it is typically based on well-established photochemistry.
-
o-Nitrobenzyl-based Linkers: These are among the most common photocleavable groups and are cleaved by UV light, usually in the 300-365 nm range.[3] Upon irradiation, an intramolecular rearrangement occurs, leading to the cleavage of the ester bond and the release of the payload.
-
Coumarin-based Linkers: These linkers have the advantage of being cleaved by longer wavelength light (blue light, around 400-450 nm), which can be less damaging to biological samples. The cleavage mechanism involves the formation of a contact ion pair upon photoexcitation, followed by hydrolysis to release the payload.
The choice of the photocleavable moiety influences the optimal wavelength for cleavage and the kinetics of the release.
Quantitative Data
The following tables summarize key quantitative parameters related to the reactions and cleavage of the functional groups found in the this compound. It is important to note that the precise kinetics for the complete linker molecule may vary depending on the specific molecular context and experimental conditions.
| Parameter | Value | Conditions | Reference |
| NHS Ester Reaction | |||
| Optimal pH | 7-8 | Phosphate, carbonate/bicarbonate, or borate (B1201080) buffers | [1][2] |
| Half-life at pH 7 | Several hours | Aqueous solution | [1] |
| Half-life at pH 9 | < 10 minutes | Aqueous solution | [1] |
| SPDP Disulfide Bond Cleavage | |||
| Reducing Agent | 25 mM DTT | pH 4.5 (to avoid reduction of native protein disulfides) | |
| 50 mM DTT | pH 7-9 (for more efficient cleavage) | [1] | |
| Photocleavage (o-Nitrobenzyl Esters) | |||
| Wavelength | 300-365 nm | Near-UV light | |
| Cleavage Time | 5-10 minutes | e.g., 3.5 mW/cm² at 365 nm | |
| Carbonate Ester Hydrolysis | |||
| Half-life (3-sulfanylpropionyl linker) | 4.2 +/- 0.1 days | Not specified | [4] |
| Half-life (4-sulfanylbutyryl linker) | 14.0 +/- 0.2 days | Not specified | [4] |
Table 1: Reaction and Cleavage Parameters.
Experimental Protocols
Protocol for Antibody Conjugation using NHS Ester Chemistry
This protocol provides a general guideline for the conjugation of the this compound to an antibody.
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using a suitable method such as dialysis or a spin column against a carbonate/bicarbonate buffer (e.g., 100 mM, pH 8.3).
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
Linker Preparation:
-
Allow the this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the linker in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker stock solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a solution of Tris or glycine (B1666218) to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol for Reductive Cleavage of the Disulfide Bond
-
Prepare Reducing Agent:
-
Prepare a fresh solution of DTT or TCEP in an appropriate buffer. For selective cleavage of the linker without affecting native antibody disulfides, an acetate (B1210297) buffer at pH 4.5 is recommended with 25 mM DTT. For more efficient cleavage, a buffer at pH 7-9 with 50 mM DTT can be used.
-
-
Cleavage Reaction:
-
Add the reducing agent solution to the conjugated antibody.
-
Incubate for 30 minutes at room temperature.
-
-
Analysis:
-
The release of the payload can be monitored by various analytical techniques such as HPLC, mass spectrometry, or by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Protocol for Photocleavage of the Carbonate Ester
-
Sample Preparation:
-
Prepare the bioconjugate in a suitable buffer (e.g., PBS) in a UV-transparent cuvette or plate.
-
-
Irradiation:
-
Expose the sample to UV light at the appropriate wavelength (typically 300-365 nm for o-nitrobenzyl linkers).
-
The light source can be a UV lamp or a specific LED. The intensity and duration of exposure will need to be optimized for the specific linker and application. A typical starting point is irradiation for 5-15 minutes.
-
-
Analysis:
-
Monitor the cleavage and release of the payload using methods such as HPLC, mass spectrometry, or fluorescence spectroscopy if the payload is fluorescent.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with the this compound.
Caption: Conjugation of the this compound to an antibody.
Caption: Dual-cleavage mechanism of the this compound.
Caption: Experimental workflow for conjugation and cleavage.
Conclusion
The this compound is a versatile and powerful tool for the construction of advanced bioconjugates. Its dual-cleavage mechanism, responsive to both reducing agents and light, offers enhanced control over the release of therapeutic payloads or other molecules of interest. A thorough understanding of its mechanism of action, reaction kinetics, and the appropriate experimental protocols is crucial for its successful implementation in research and drug development. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this innovative linker technology.
References
- 1. Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Photocleavable Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photocleavable (PC) linkers are instrumental in the field of bioconjugation, offering precise spatiotemporal control over the release of therapeutic agents, imaging probes, and other bioactive molecules. This is achieved through the use of specific wavelengths of light to trigger the cleavage of a covalent bond, thereby activating or releasing the conjugated payload. This guide provides a comprehensive overview of the core principles of photocleavable linkers, their primary classes, quantitative characteristics, and detailed experimental protocols for their application. The information is tailored for researchers and professionals in drug development and related scientific fields, aiming to provide a practical resource for the design and execution of experiments involving photocleavable bioconjugates.
Introduction to Photocleavable Linkers
Photocleavable linkers, also known as photocages, are chemical moieties that can be cleaved upon irradiation with light of a specific wavelength.[1] This property allows for the controlled release of a conjugated molecule, providing a powerful tool for a wide range of biomedical applications, including targeted drug delivery, proteomics, and cellular biology.[2][3] The key advantage of using light as a trigger is its non-invasive nature and the ability to control the location, timing, and dosage of the released substance with high precision.[4]
The ideal photocleavable linker possesses several key characteristics:
-
Stability: The linker must be stable under physiological conditions and during synthesis and storage.[1]
-
Biocompatibility: The linker and its cleavage byproducts should be non-toxic to biological systems.
-
Efficient Cleavage: The linker should cleave with high quantum yield upon irradiation with a specific wavelength of light.
-
Wavelength Specificity: The cleavage wavelength should ideally be in the near-UV to visible range (typically >350 nm) to minimize damage to cells and tissues.[4]
Major Classes of Photocleavable Linkers
The most extensively studied and utilized photocleavable linkers are based on o-nitrobenzyl and coumarin (B35378) chemistries.
o-Nitrobenzyl Linkers
The ortho-nitrobenzyl (ONB) group is a widely used photolabile protecting group.[5] Upon absorption of UV light, typically around 340-365 nm, the ONB moiety undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting the linker to the payload.[1][5] This process results in the release of the payload and the formation of a 2-nitrosobenzaldehyde byproduct.[5] The cleavage efficiency of ONB linkers can be modulated by substituting the aromatic ring.[6]
Coumarin-Based Linkers
Coumarin-based linkers offer the advantage of being cleavable at longer wavelengths, often in the visible light spectrum (400-450 nm), which is less damaging to biological samples.[1][7] The cleavage mechanism of coumarin linkers is also based on a light-induced intramolecular reaction. The quantum efficiency of coumarin cleavage is notably high.[7] For instance, a 7-(diethylamino)coumarin-4-methyl derivative has a reported cleavage quantum efficiency of 0.25.[7]
Quantitative Data of Photocleavable Linkers
The selection of a suitable photocleavable linker for a specific application depends on its quantitative properties, primarily its cleavage wavelength and quantum yield. The quantum yield (Φ) represents the efficiency of a photochemical process and is defined as the ratio of the number of molecules undergoing a specific event (e.g., cleavage) to the number of photons absorbed. A higher quantum yield indicates a more efficient cleavage process.
| Linker Type | Derivative | Cleavage Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |
| o-Nitrobenzyl | 1-(2-Nitrophenyl)ethyl phosphate (B84403) esters | ~340 | 0.49 - 0.63 | [5] |
| o-Nitrobenzyl | General | ~365 | Not specified | [1] |
| Coumarin | 7-(diethylamino)coumarin-4-methyl | 400 - 450 | 0.25 | [7] |
| Coumarin | General | 365, 400 - 475 | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving photocleavable linkers.
Synthesis of a Photocleavable Bifunctional Linker (PCBL)
This protocol is adapted from the synthesis of an o-nitrobenzyl-based photocleavable bifunctional linker (PCBL) with an NHS ester for amine reactivity and a protected thiol for sulfhydryl reactivity.[8]
Materials:
-
5-Methyl-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Thioacetic acid
-
Potassium carbonate
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Carbon tetrachloride (CCl₄), Ether
Procedure:
-
Acid Chloride Formation: Reflux 5-methyl-2-nitrobenzoic acid with an excess of SOCl₂ and a catalytic amount of DMF for 3 hours at 80°C. Evaporate the excess SOCl₂ to obtain the acid chloride.
-
NHS Ester Formation: Dissolve the acid chloride in DCM and add NHS. Add DCC portion-wise while stirring at 0°C. Allow the reaction to proceed overnight at room temperature. Filter the dicyclohexylurea byproduct and concentrate the filtrate to obtain the NHS ester.
-
Bromination: Reflux the NHS ester with NBS and a catalytic amount of benzoyl peroxide in CCl₄ for 6 hours. Cool the reaction mixture, filter the succinimide, and evaporate the solvent.
-
Thioacetate Formation: Dissolve the brominated compound in DMF and add potassium thioacetate. Stir the reaction at room temperature for 4 hours. Extract the product with ether and purify by chromatography.
-
Thiol Deprotection (prior to use): The acetyl protecting group on the sulfur can be removed using a mild base like potassium carbonate in methanol (B129727) to generate the free thiol for conjugation.
Bioconjugation of an Antibody to a Surface using a PC Linker
This protocol describes the immobilization of an antibody onto a surface functionalized with a photocleavable linker.[7]
Materials:
-
Surface with pre-activated carboxyl groups
-
Photocleavable linker with a primary amine and a carboxyl group (e.g., a coumarin-based linker)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Antibody of interest
-
Anhydrous acetonitrile (B52724) (ACN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Linker Immobilization:
-
Activate the carboxyl groups on the surface by incubating with a solution of EDC and NHS in anhydrous ACN for 1 hour at room temperature.
-
Wash the surface with ACN.
-
Incubate the activated surface with a solution of the amine-containing photocleavable linker in ACN overnight at room temperature.
-
Wash the surface thoroughly with ACN and dry under a stream of nitrogen.
-
-
Antibody Conjugation:
-
Activate the carboxyl group on the immobilized linker by incubating the surface with a solution of EDC and NHS in PBS for 1 hour at room temperature.
-
Wash the surface with PBS.
-
Incubate the activated surface with a solution of the antibody in PBS (typically 0.1-1 mg/mL) for 2-4 hours at room temperature or overnight at 4°C.
-
Wash the surface with PBS to remove unbound antibody.
-
Quench any remaining active NHS esters by incubating with the quenching solution for 30 minutes.
-
Wash the surface extensively with PBS.
-
Photocleavage of a Bioconjugate from a Solid Support
This protocol details the light-induced release of a molecule from a solid support.[5]
Materials:
-
Solid support with the immobilized bioconjugate (e.g., beads, microfluidic device)
-
Buffer solution (e.g., PBS)
-
High-power LED lamp (e.g., 365 nm for ONB linkers, 400-450 nm for coumarin linkers)
-
Quartz cuvette or other transparent reaction vessel
Procedure:
-
Sample Preparation: Suspend the solid support in the desired buffer within the quartz cuvette. If using a microfluidic device, flow the buffer through the channels.
-
Irradiation:
-
Position the LED lamp at a fixed distance from the sample (e.g., 2 cm).
-
Irradiate the sample for a predetermined amount of time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.
-
For beads in suspension, gentle stirring during irradiation can improve cleavage efficiency.
-
-
Sample Collection: After irradiation, collect the supernatant or the flow-through from the microfluidic device, which now contains the released molecule.
Analysis of Photocleavage Products by HPLC and Mass Spectrometry
This protocol outlines the analysis of the photocleavage reaction to confirm the release of the payload and identify byproducts.[9][10]
Materials:
-
Collected sample from the photocleavage experiment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
HPLC Analysis:
-
Inject the collected sample into the HPLC system.
-
Elute the components using a gradient of the mobile phases (e.g., 5-95% acetonitrile over 30 minutes).
-
Monitor the elution profile at a relevant wavelength (e.g., 280 nm for proteins, or a wavelength specific to the payload or linker byproduct).
-
Compare the chromatogram of the irradiated sample with a non-irradiated control to identify new peaks corresponding to the cleaved products.
-
-
Mass Spectrometry Analysis:
-
Collect the fractions corresponding to the peaks of interest from the HPLC.
-
Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the released payload and any cleavage byproducts. This confirms the identity of the cleaved species.
-
Visualizations
General Workflow for Photocleavable Bioconjugation and Release
Caption: General workflow of photocleavable bioconjugation.
Experimental Workflow for Surface Immobilization and Release
Caption: Experimental workflow for surface immobilization and photorelease.
Signaling Pathway Modulation via Photocaged Molecule
Caption: Modulation of a signaling pathway using a photocaged ligand.
Conclusion
Photocleavable linkers are a versatile and powerful tool in bioconjugation, enabling precise control over the release of bioactive molecules. The choice of linker, particularly between o-nitrobenzyl and coumarin-based systems, depends on the specific requirements of the application, such as the desired cleavage wavelength and efficiency. The experimental protocols provided in this guide offer a practical foundation for researchers to implement these technologies in their work. As the field continues to evolve, the development of new photocleavable linkers with improved properties, such as longer cleavage wavelengths and higher quantum yields, will further expand their utility in advancing biomedical research and therapeutic development.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. azom.com [azom.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemreu.ku.edu [chemreu.ku.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach [mdpi.com]
An In-depth Technical Guide to Heterobifunctional Crosslinkers Featuring NHS Ester and SPDP Moieties
This technical guide provides a comprehensive overview of heterobifunctional crosslinkers equipped with an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio (SPDP) group. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistry, applications, and methodologies associated with these versatile reagents. The information is presented to facilitate a deeper understanding and practical application in bioconjugation, from fundamental research to the development of complex biomolecules like antibody-drug conjugates (ADCs).
Introduction to NHS-SPDP Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are powerful tools in bioconjugation, enabling the covalent linkage of two different biomolecules. Reagents containing both an NHS ester and an SPDP group are particularly valuable due to their specific reactivity towards primary amines and sulfhydryl groups, respectively.[1][2] This dual-reactivity allows for controlled, stepwise conjugation of molecules like proteins, peptides, and nucleic acids.[1][3]
The NHS ester end of the crosslinker reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[4] The SPDP group, on the other hand, reacts with sulfhydryl groups, like those found in cysteine residues, to form a disulfide bond.[5] This disulfide bond is cleavable by reducing agents, a feature that is highly advantageous in applications requiring the release of a conjugated molecule under specific conditions.[1][5]
Mechanism of Action
The conjugation process using an NHS-SPDP crosslinker involves two distinct chemical reactions:
-
NHS Ester Reaction with Primary Amines: The NHS ester is an activated ester that readily reacts with nucleophilic primary amines at physiological to slightly alkaline pH (typically 7.2-8.5).[4][6] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7] It is crucial to use amine-free buffers, such as phosphate, carbonate, bicarbonate, or borate (B1201080) buffers, to avoid competing reactions.[1][4] The rate of NHS ester hydrolysis increases with pH, which can compete with the desired conjugation reaction.[4][8]
-
SPDP Reaction with Sulfhydryls: The 2-pyridyldithio group at the other end of the crosslinker reacts specifically with free sulfhydryl groups within a similar pH range (7-8).[1][5] This reaction is a thiol-disulfide exchange, resulting in the formation of a new disulfide bond between the crosslinker and the sulfhydryl-containing molecule.[2] A key feature of this reaction is the release of pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the progress of the reaction.[1][5]
Quantitative Data of Common NHS-SPDP Crosslinkers
A variety of NHS-SPDP crosslinkers are commercially available, differing primarily in their spacer arm length, solubility, and the presence of modifications like polyethylene (B3416737) glycol (PEG) chains.[5][9][10] These variations allow for the optimization of conjugation strategies based on the specific requirements of the biomolecules and the desired properties of the final conjugate.
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Key Features |
| SPDP | 312.36 | 6.8 | Insoluble in water; soluble in organic solvents (DMSO, DMF) | Short-chain, classic NHS-SPDP crosslinker.[11] |
| LC-SPDP | 423.5 | 15.7 | Insoluble in water; soluble in organic solvents (DMSO, DMF) | Long-chain version of SPDP, providing greater reach.[1] |
| Sulfo-LC-SPDP | 527.6 | 15.7 | Water-soluble | Water-soluble due to the sulfo-NHS group, allowing for direct addition to aqueous reaction mixtures.[1][12] Membrane-impermeable. |
| SPDP-dPEG®8-NHS ester | 711.83 | 32 atoms | Water-soluble | Contains a hydrophilic PEG spacer, which can reduce aggregation and increase the solubility of the conjugate.[9] |
| SPDP-dPEG®12-NHS ester | 887.08 | 44 atoms | Water-soluble | Features a longer PEG spacer for increased hydrophilicity and reach.[10] |
| NHS-PEG4-SPDP | 557.65 | 24.3 | Insoluble in water; soluble in organic solvents (DMSO, DMF) | PEGylated crosslinker that can enhance the solubility and stability of the resulting conjugate.[13][14] |
Experimental Protocols
The following are detailed protocols for common bioconjugation procedures using NHS-SPDP crosslinkers.
General Considerations
-
Buffer Selection: Use amine-free and thiol-free buffers for the conjugation reactions, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at a pH of 7.2-8.0.[1][4]
-
Reagent Preparation: NHS-SPDP crosslinkers with limited water solubility (e.g., SPDP, LC-SPDP) must be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][11] Water-soluble versions (e.g., Sulfo-LC-SPDP) can be dissolved directly in the aqueous reaction buffer.[1]
-
Reaction Conditions: Reactions are typically carried out at room temperature for 30-60 minutes for the NHS ester reaction and can be extended for the sulfhydryl reaction (e.g., overnight at 4°C).[1][11]
-
Removal of Excess Crosslinker: It is essential to remove non-reacted crosslinker after the first step of modification to prevent unwanted side reactions. This is typically achieved using desalting columns or dialysis.[1][11]
Protocol 1: Conjugation of a Sulfhydryl-Containing Protein to an Amine-Containing Protein
This protocol is applicable when one of the proteins to be conjugated possesses a free sulfhydryl group.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
NHS-SPDP crosslinker (e.g., SPDP, LC-SPDP, or Sulfo-LC-SPDP)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Organic Solvent (DMSO or DMF, if using a water-insoluble crosslinker)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing protein (Protein-NH2) in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If using a water-insoluble crosslinker, prepare a stock solution (e.g., 20 mM) in DMSO or DMF immediately before use.[1] For water-soluble crosslinkers, dissolve directly in the Reaction Buffer.
-
-
Modification of the Amine-Containing Protein:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-SPDP crosslinker to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature.[1]
-
-
Removal of Excess Crosslinker:
-
Remove the excess, non-reacted crosslinker from the SPDP-modified protein using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to the Sulfhydryl-Containing Protein:
-
Dissolve the sulfhydryl-containing protein (Protein-SH) in the Reaction Buffer.
-
Add the SPDP-modified protein to the Protein-SH solution. A molar ratio of 1:1 is a good starting point, but this may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from unconjugated proteins and byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
Protocol 2: Conjugation of Two Amine-Containing Proteins
This protocol is used when neither of the proteins to be conjugated has a readily available sulfhydryl group. One of the proteins is first modified with the SPDP linker, and then its pyridyldithio group is reduced to generate a free sulfhydryl, which can then react with a second protein that has been modified with SPDP.
Materials:
-
Two different amine-containing proteins (Protein 1-NH2 and Protein 2-NH2)
-
NHS-SPDP crosslinker
-
Reaction Buffer
-
Organic Solvent (if needed)
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Desalting columns
Procedure:
-
Modification of Both Proteins with SPDP:
-
Separately modify both Protein 1-NH2 and Protein 2-NH2 with the NHS-SPDP crosslinker as described in Protocol 1, steps 1 and 2.
-
Remove the excess crosslinker from both modified proteins using separate desalting columns as in Protocol 1, step 3.
-
-
Generation of a Sulfhydryl Group on One Protein:
-
Choose one of the SPDP-modified proteins (e.g., SPDP-Protein 1).
-
Add DTT to the SPDP-Protein 1 solution to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to reduce the pyridyldithio group and expose a free sulfhydryl group.[1]
-
Immediately remove the DTT and the released pyridine-2-thione using a desalting column equilibrated with Reaction Buffer. The protein is now sulfhydryl-activated (HS-Protein 1).
-
-
Conjugation of the Two Modified Proteins:
-
Mix the sulfhydryl-activated protein (HS-Protein 1) with the other SPDP-modified protein (SPDP-Protein 2).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate chromatographic method like SEC.
-
Visualizations
Chemical Structure and Reaction Mechanism
Caption: Reaction mechanism of an NHS-SPDP crosslinker.
Experimental Workflow for Protein-Protein Conjugation
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. SPDP NHS Ester Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. proteochem.com [proteochem.com]
- 12. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP) [proteochem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to Disulfide-Containing Photocleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the diverse array of linker technologies, disulfide-containing photocleavable linkers are emerging as a sophisticated class of tools offering dual-stimuli responsive release. This technical guide provides a comprehensive overview of the core principles, design, synthesis, and evaluation of these advanced linkers.
Core Principles: A Dual-Release Strategy
Disulfide-containing photocleavable linkers are designed with two distinct cleavage mechanisms integrated into a single molecular scaffold. This dual-release strategy provides an additional layer of control over payload delivery, enhancing tumor specificity and minimizing off-target toxicity.
Reductive Cleavage: The disulfide bond is susceptible to the highly reductive environment within tumor cells, which have a significantly higher concentration of glutathione (B108866) (GSH) compared to the bloodstream.[1][] This differential allows for selective cleavage of the disulfide bond and subsequent release of the cytotoxic payload within the target cell.
Photocleavage: The incorporation of a photolabile moiety, such as an o-nitrobenzyl group or a coumarin (B35378) derivative, allows for external spatiotemporal control over drug release.[3][4] Upon irradiation with a specific wavelength of light, the photolabile group undergoes a conformational change that leads to the cleavage of the linker and release of the payload. This on-demand release mechanism is particularly advantageous for treating localized tumors and further reducing systemic exposure to the toxic drug.
Design and Synthesis of Disulfide-Containing Photocleavable Linkers
The design of these dual-stimuli linkers involves the strategic placement of a disulfide bond and a photocleavable group. The synthesis typically involves multi-step organic chemistry to assemble the linker, which is then conjugated to the payload and the antibody.
Common Photocleavable Moieties
-
o-Nitrobenzyl Group: This is one of the most widely used photolabile groups. Upon UV irradiation (typically around 365 nm), it undergoes an intramolecular rearrangement to release the payload.[3][5]
-
Coumarin Derivatives: These compounds can be cleaved by light at longer wavelengths (around 400-450 nm), which offers better tissue penetration and is less damaging to cells than UV light.[6][7]
Synthesis Strategies
The synthesis of a disulfide-containing photocleavable linker generally involves the following key steps:
-
Synthesis of the Photocleavable Core: This involves the preparation of the o-nitrobenzyl or coumarin derivative with appropriate functional groups for further modification.
-
Introduction of the Disulfide Bond: A disulfide-containing moiety is then introduced into the photocleavable core. This can be achieved through various chemical reactions, such as the reaction of a thiol with a pyridyl disulfide derivative.
-
Attachment of a Reactive Group for Antibody Conjugation: A functional group, such as a maleimide (B117702) or an N-hydroxysuccinimide (NHS) ester, is incorporated to enable covalent attachment to the antibody, typically at cysteine or lysine (B10760008) residues.
Quantitative Data on Linker Performance
The performance of disulfide-containing photocleavable linkers is evaluated based on their stability in circulation and their cleavage efficiency in response to the dual stimuli. The following tables summarize key quantitative data for different linker designs.
| Linker Type | Photocleavable Group | Wavelength for Cleavage | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | Reference |
| UV-Cleavable Disulfide Linker | o-Nitrobenzyl | 365 nm | > 6 days | 16 nM (with irradiation) | [3][5] |
| 1.1 µM (without irradiation) | [5] | ||||
| NIR-Cleavable Disulfide Linker | Heptamethine Cyanine | 650-900 nm | > 72 hours (<1% release) | Not Reported | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis, conjugation, and evaluation of ADCs with disulfide-containing photocleavable linkers.
Synthesis of a Generic o-Nitrobenzyl Disulfide Linker
This protocol outlines the general steps for synthesizing a linker with an o-nitrobenzyl photocleavable group and a disulfide bond.
Materials:
-
2-Nitrobenzyl alcohol
-
Thionyl chloride
-
Cysteamine (B1669678) hydrochloride
-
2,2'-Dipyridyl disulfide
-
Maleimide-PEG-NHS ester
-
Organic solvents (e.g., dichloromethane (B109758), dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
Chlorination of 2-Nitrobenzyl alcohol: React 2-nitrobenzyl alcohol with thionyl chloride in dichloromethane to form 2-nitrobenzyl chloride.
-
Thiolation: React 2-nitrobenzyl chloride with cysteamine hydrochloride in the presence of a base to introduce a thiol group.
-
Formation of Pyridyl Disulfide: React the thiolated o-nitrobenzyl derivative with 2,2'-dipyridyl disulfide to form the activated disulfide linker.
-
Conjugation to Maleimide-PEG-NHS ester: React the pyridyl disulfide linker with a maleimide-PEG-NHS ester to introduce the maleimide group for antibody conjugation.
-
Purification: Purify the final linker using column chromatography or HPLC.
ADC Conjugation Protocol
This protocol describes the conjugation of the synthesized linker-payload complex to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
Synthesized disulfide-containing photocleavable linker-payload
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled concentration of TCEP in PBS.
-
Conjugation: Add the linker-payload complex to the reduced mAb solution and incubate to allow for the maleimide-thiol reaction to occur.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and antibody using SEC.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma.[8][9][10][11]
Materials:
-
ADC construct
-
Human plasma
-
PBS
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.
-
Data Analysis: Calculate the half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potency of the ADC.[12][13][14][15][16]
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
ADC construct
-
Cell culture medium and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Light source for photocleavage (e.g., UV lamp at 365 nm)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated controls and controls with free drug.
-
Photocleavage (for relevant wells): Expose the designated wells to the appropriate light source for a defined period to induce photocleavage.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships.
Experimental Workflow for ADC Synthesis and Evaluation
References
- 1. researchgate.net [researchgate.net]
- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazido macrocyclic sulfates as a platform for the synthesis of sequence-defined polymers for antibody drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06242E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to PC SPDP-NHS Carbonate Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, reaction mechanisms, and experimental considerations for the trifunctional, photocleavable crosslinker, PC SPDP-NHS carbonate ester. This reagent is a valuable tool in bioconjugation and drug delivery, particularly for the development of antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound is a versatile crosslinking agent featuring three key functional components: a photocleavable (PC) ortho-nitrobenzyl group, a pyridyldithiol (SPDP) moiety for reaction with sulfhydryl groups, and a N-hydroxysuccinimide (NHS) carbonate ester for reaction with primary amines. The combination of these functionalities allows for the precise, light-mediated release of conjugated molecules.
Physicochemical Data
Quantitative data for this compound has been compiled from various suppliers and is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2279944-61-3 | [1][2][3] |
| Molecular Formula | C25H28N4O10S2 | [2][3] |
| Molecular Weight | 608.64 g/mol | [2] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage Conditions | Store at -20°C, protect from light and moisture | [1][3] |
Reaction Mechanisms and Experimental Protocols
The utility of this compound lies in its ability to sequentially or simultaneously react with different functional groups, with the added feature of light-induced cleavage. The core functionalities and their respective reaction mechanisms are detailed below.
Amine Conjugation via NHS Carbonate Ester
The N-hydroxysuccinimide (NHS) carbonate ester moiety reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides, to form stable carbamate (B1207046) linkages.
Experimental Protocol for Antibody Conjugation (General)
This protocol is a general guideline for the conjugation of the NHS ester moiety to an antibody and may require optimization for specific applications.
-
Antibody Preparation:
-
Purify the antibody to remove any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA) using a suitable method such as dialysis or a desalting column.
-
Exchange the antibody into a conjugation buffer with a pH of 7.2-8.5 (e.g., phosphate, carbonate/bicarbonate, or borate (B1201080) buffer).[4] The rate of NHS ester hydrolysis increases with pH.[4]
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Sulfhydryl Conjugation via SPDP
The 2-pyridyldithiol (SPDP) group reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues, to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[4]
Experimental Protocol for Thiol-Reactive Conjugation (General)
This protocol assumes the prior conjugation of the NHS ester moiety to a molecule (e.g., an antibody) and subsequent reaction with a thiol-containing molecule.
-
Preparation of Thiol-Containing Molecule:
-
Ensure the thiol-containing molecule is in a buffer free of reducing agents at a pH of 7-8.
-
-
Conjugation Reaction:
-
Mix the SPDP-modified molecule (from the NHS ester conjugation step) with the thiol-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification:
-
Purify the conjugate using standard methods such as size-exclusion chromatography to separate the desired conjugate from unreacted components.
-
Photocleavage of the Ortho-Nitrobenzyl Linker
The core of the "PC" functionality lies in the ortho-nitrobenzyl group. Upon irradiation with UV light, typically in the range of 350-365 nm, the linker undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and release of the conjugated molecule.[7][8] This process results in the formation of a 2-nitrosobenzaldehyde byproduct.[9]
Experimental Protocol for Photocleavage (General)
The specific conditions for photocleavage, such as wavelength, light intensity, and duration of exposure, will need to be optimized for the specific application and experimental setup.
-
Sample Preparation:
-
The bioconjugate containing the this compound linker should be in a suitable, optically clear buffer.
-
-
UV Irradiation:
-
Expose the sample to a UV light source. Based on literature for similar ortho-nitrobenzyl compounds, a wavelength of approximately 365 nm is a good starting point.[7][8]
-
The intensity of the light source and the duration of exposure are critical parameters that need to be determined empirically. Studies on other o-nitrobenzyl esters have shown significant decomposition within 10 minutes at an intensity of 3.5 mW/cm².[10]
-
-
Analysis of Cleavage:
-
The efficiency of the photocleavage can be analyzed by various techniques, such as HPLC, mass spectrometry, or functional assays, to detect the released molecule and the remaining bioconjugate.
-
Visualizing the Chemistry and Workflow
To better illustrate the functionality of this compound, the following diagrams, generated using Graphviz, depict its structure, reaction mechanisms, and a typical experimental workflow.
Figure 1: Chemical Structure of this compound
Figure 2: Reaction Mechanisms of this compound
Figure 3: Experimental Workflow for Bioconjugation and Photocleavage
Applications in Research and Drug Development
The unique characteristics of this compound make it particularly suitable for applications where spatial and temporal control of molecular interactions is crucial.
-
Antibody-Drug Conjugates (ADCs): This linker is designed for the synthesis of ADCs.[1] An antibody can be conjugated to the linker via its amine groups, and a cytotoxic drug with a thiol group can be attached to the SPDP moiety. The photocleavable unit allows for the targeted release of the drug at a specific site upon light irradiation, potentially reducing off-target toxicity.[11]
-
Controlled Release Systems: Beyond ADCs, this linker can be used to tether any two molecules and then release one upon light exposure. This has applications in fundamental research for studying cellular processes, as well as in the development of novel therapeutic delivery systems.
-
Surface Immobilization and Release: Molecules can be attached to a surface via one of the reactive groups, and subsequently released by photocleavage, enabling applications in biosensors and cell adhesion studies.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its trifunctional nature allows for the conjugation of diverse molecules, while the integrated photocleavable linker provides an external trigger for the controlled release of these molecules. The general protocols provided herein serve as a starting point for the use of this reagent, and optimization will be necessary to achieve the desired results for specific applications. As with any chemical reagent, appropriate safety precautions should be taken, and the material safety data sheet should be consulted before use.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 2279944-61-3 | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. researchgate.net [researchgate.net]
- 8. seas.upenn.edu [seas.upenn.edu]
- 9. A Traceless Cross-linker for Photo-Cleavable Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Solubility and Application of PC SPDP-NHS Carbonate Ester in DMSO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of PC SPDP-NHS carbonate ester in dimethyl sulfoxide (B87167) (DMSO), alongside detailed experimental protocols and relevant biological pathways for its application in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional, photocleavable crosslinker that plays a crucial role in the development of advanced bioconjugates. Its structure incorporates a pyridyldithiol (SPDP) group for reaction with sulfhydryls, a photo-cleavable linker, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. This trifunctional nature makes it a versatile tool for linking molecules, with the added advantage of being able to release the conjugated molecule upon exposure to UV light. A primary application for this linker is in the construction of ADCs, where it can be used to attach a cytotoxic payload to a monoclonal antibody.
Solubility of this compound in DMSO
The solubility of a crosslinker is a critical parameter for its effective use in bioconjugation reactions. While precise quantitative solubility data for this compound in DMSO is not widely published, several chemical suppliers indicate that it is soluble in DMSO, as well as other organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF)[1][2].
For a structurally related compound, N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a quantitative solubility in DMSO has been reported as 62 mg/mL[3]. This value can serve as a useful estimation for this compound, though empirical determination is always recommended for specific experimental conditions. Another variant, this compound, is reported to be soluble in chloroform (B151607) at a concentration of 50 mg/mL[4].
General protocols for dissolving NHS esters suggest that they can be prepared in anhydrous DMSO at concentrations typically around 10 mg/mL for immediate use in labeling reactions[5][6][7].
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Soluble | [1][2] |
| This compound | Chloroform | 50 mg/mL | [4] |
| N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | DMSO | 62 mg/mL | [3] |
| General NHS Esters | Anhydrous DMSO | ~10 mg/mL (typical) | [5][6][7] |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol outlines a method to determine the solubility of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh out a known amount of this compound (e.g., 10 mg) and add it to a microcentrifuge tube.
-
Add a small, known volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Allow the solution to equilibrate at room temperature for at least one hour.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved this compound using a suitable analytical technique, such as UV-Vis spectrophotometry (measuring absorbance at a predetermined wavelength) or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant to determine the solubility in mg/mL or molarity.
-
Protocol for Using this compound in a Typical Bioconjugation Reaction
This protocol describes a general workflow for conjugating a protein (e.g., an antibody) with another molecule using this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO
-
Molecule to be conjugated (containing a thiol group)
-
Desalting column
Procedure:
-
Dissolving the NHS Ester:
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a stock concentration of, for example, 10 mg/mL.
-
-
Amine-Reactive Conjugation:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column.
-
-
Thiol-Reactive Conjugation:
-
Add the thiol-containing molecule to the solution of the modified protein.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography or affinity chromatography.
-
Signaling Pathway in ADC-Mediated Cell Killing
This compound is frequently employed as a linker in the fabrication of Antibody-Drug Conjugates. The mechanism of action of such ADCs typically involves the following signaling and trafficking pathway.
Caption: ADC Mechanism of Action
The diagram above illustrates the typical intracellular trafficking and mechanism of action for an Antibody-Drug Conjugate utilizing a cleavable linker. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization via endocytosis[8]. The ADC then traffics through the endosomal pathway to the lysosome. Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B cleave the linker, releasing the cytotoxic drug[9]. The released drug can then exert its cell-killing effect, often by damaging DNA within the nucleus, which ultimately leads to apoptosis[8].
Experimental Workflow for ADC Preparation and Application
The following diagram outlines a typical experimental workflow from the preparation of an ADC using this compound to its application in a cell-based assay.
Caption: ADC Preparation and Testing Workflow
This workflow begins with the careful preparation of the crosslinker solution in anhydrous DMSO. The antibody is then conjugated with the NHS ester end of the linker, followed by purification. Subsequently, the thiol-containing cytotoxic drug is attached to the SPDP end of the linker. After a final purification step, the resulting ADC is characterized to determine properties such as the drug-to-antibody ratio (DAR). Finally, the efficacy of the ADC is evaluated in a relevant cancer cell line through a cytotoxicity assay.
References
- 1. This compound, 2279944-61-3 | BroadPharm [broadpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
The Principle of Photocleavage for PC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing photocleavable (PC) linkers, invaluable tools for the spatiotemporal control of molecular release. This guide details the mechanisms, quantitative characteristics, and experimental applications of the most prevalent PC linker families, with a focus on providing actionable data and protocols for researchers in drug development, proteomics, and beyond.
Core Principles of Photocleavage
Photocleavage is a chemical reaction in which a covalent bond is broken upon the absorption of light. PC linkers are bifunctional molecules that contain a photosensitive moiety, allowing for the controlled release of a tethered molecule (e.g., a drug, a probe) with high spatial and temporal precision.[1][2] The ideal PC linker exhibits high stability in the dark, efficient cleavage upon irradiation with a specific wavelength of light, and biocompatible cleavage byproducts.[3] The choice of a PC linker is dictated by the specific application, considering factors such as the required cleavage wavelength, quantum yield, and the chemical nature of the molecule to be released.
Major Classes of Photocleavable Linkers
The most extensively studied and utilized PC linkers are based on o-nitrobenzyl, coumarin (B35378), and quinoline (B57606) scaffolds. Each class possesses distinct photochemical properties, offering a range of options for various experimental designs.
o-Nitrobenzyl (ONB) Linkers
The o-nitrobenzyl (ONB) group is one of the most widely used photocleavable moieties.[3][4] Upon irradiation with UV light (typically around 365 nm), the ONB group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond and the release of the caged molecule.[4][5]
Mechanism of Photocleavage:
The photocleavage of an ONB linker proceeds through the following key steps:
-
Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.
-
Aci-Nitro Intermediate Formation: This leads to the formation of an aci-nitro intermediate.
-
Rearrangement and Cleavage: The intermediate rearranges, resulting in the cleavage of the bond to the payload and the formation of a 2-nitrosobenzaldehyde byproduct.
Coumarin-Based Linkers
Coumarin-based linkers offer the advantage of being sensitive to longer wavelengths of light, often in the near-UV or visible range (400-475 nm), which can be less damaging to biological samples.[1] The photocleavage mechanism of coumarin derivatives typically involves a photo-induced heterolytic cleavage of a C-O or C-N bond at the C4 position.[1]
Mechanism of Photocleavage:
-
Photoexcitation: The coumarin core absorbs a photon, leading to an excited singlet state.
-
Heterolytic Bond Cleavage: In the excited state, the bond between the C4-methylene group and the payload becomes labile and undergoes heterolytic cleavage.
-
Formation of a Carbocation: This results in the formation of a stabilized carbocation intermediate and the release of the payload.
-
Solvent Trapping: The carbocation is subsequently trapped by a solvent molecule (e.g., water).
Quinoline-Based Linkers
Quinoline-based photocleavable groups are a more recent development, offering tunable photophysical properties and high quantum yields.[6] They can be engineered to be sensitive to visible light and have been successfully used for the photoregulation of bioactive molecules.[6]
Quantitative Data on Photocleavage
The efficiency of photocleavage is a critical parameter for the successful application of PC linkers. Key quantitative metrics include the cleavage wavelength (λmax), quantum yield (Φ), and the half-life of cleavage (t1/2).
| Linker Type | Derivative | Cleavage Wavelength (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
| o-Nitrobenzyl | 1-(2-Nitrophenyl)ethyl | 365 | 0.04-0.13 | Various | [5] |
| 2-Nitrobenzyl ester | 340-365 | ~0.1 | Aqueous | [7][8] | |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 350-365 | 0.02-0.05 | Various | ||
| Coumarin | 7-(Diethylamino)coumarin-4-yl)methyl | 400-450 | 0.25 | Aqueous | [9] |
| (7-Methoxycoumarin-4-yl)methyl | 350-400 | 0.003-0.02 | Various | ||
| Brominated Coumarin | ~350 | High | Aqueous | ||
| Quinoline | (8-Cyano-7-hydroxyquinolin-2-yl)methyl | 365 | High | Aqueous | [6] |
Experimental Protocols
General Synthesis of a Photocleavable Bifunctional Linker (PCBL)
This protocol describes the synthesis of an o-nitrobenzyl-based PCBL with an NHS ester for amine coupling and a protected thiol for subsequent reactions.[10]
Materials:
-
5-Methyl-2-nitrobenzoic acid
-
Thionyl chloride (SOCl2)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl4)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Thioacetic acid
-
Potassium carbonate
-
Solvents (DMF, Ether, etc.)
Procedure:
-
Acid Chloride Formation: Reflux 5-methyl-2-nitrobenzoic acid with SOCl2 and a catalytic amount of DMF. Evaporate to obtain the acid chloride.
-
Bromination: Reflux the acid chloride with NBS and benzoyl peroxide in CCl4 to brominate the methyl group.
-
Thioacetate Formation: React the brominated product with thioacetic acid and potassium carbonate to introduce the protected thiol.
-
NHS Ester Formation: React the resulting carboxylic acid with NHS and DCC to form the active ester.
-
Purification: Purify the final PCBL product by column chromatography.
General Protocol for Conjugation of a PC Linker to a Biomolecule
This protocol outlines the general steps for conjugating an NHS-activated PC linker to a primary amine on a protein or other biomolecule.
Materials:
-
Biomolecule with primary amines (e.g., protein)
-
NHS-activated PC linker
-
Reaction Buffer (e.g., PBS, pH 7.4-8.5)
-
Quenching solution (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve Biomolecule: Dissolve the biomolecule in the reaction buffer to a desired concentration.
-
Dissolve PC Linker: Dissolve the NHS-activated PC linker in a compatible organic solvent (e.g., DMSO or DMF) immediately before use.
-
Conjugation Reaction: Add the PC linker solution to the biomolecule solution in a controlled molar excess. Incubate at room temperature or 4°C for 1-2 hours.
-
Quench Reaction: Add the quenching solution to react with any unreacted NHS ester.
-
Purification: Purify the conjugate to remove excess linker and byproducts using size-exclusion chromatography or dialysis.
General Protocol for Photocleavage
Materials:
-
PC linker-conjugated molecule
-
Appropriate buffer or solvent
-
UV lamp or laser with the specific cleavage wavelength
-
Analytical instrument for monitoring cleavage (e.g., HPLC, mass spectrometer, fluorometer)
Procedure:
-
Sample Preparation: Prepare a solution of the PC linker-conjugated molecule in a quartz cuvette or other UV-transparent vessel.
-
Irradiation: Irradiate the sample with a light source at the appropriate wavelength and intensity. The irradiation time will depend on the quantum yield of the linker and the light intensity.
-
Monitoring Cleavage: At various time points, take aliquots of the solution and analyze them to monitor the disappearance of the starting material and the appearance of the cleaved products.[7][11]
-
Analysis: Determine the extent and rate of photocleavage from the analytical data.
Applications and Workflows
Antibody-Drug Conjugates (ADCs)
PC linkers are being explored for use in ADCs to achieve site-specific drug release upon light activation, potentially reducing off-target toxicity.[1]
Chemical Proteomics
PC biotin (B1667282) linkers are used in chemical proteomics to isolate and identify protein targets of small molecule probes.[12][13] The ability to release the captured proteins under mild light conditions avoids the harsh elution methods required with standard streptavidin-biotin affinity purification.
Conclusion
Photocleavable linkers provide an unparalleled level of control for the release of active molecules in a variety of biological and chemical systems. The choice of the appropriate PC linker, based on its specific photochemical properties, is paramount for the success of such applications. This guide has provided a foundational understanding of the principles, quantitative aspects, and experimental considerations for the use of o-nitrobenzyl, coumarin, and quinoline-based photocleavable linkers, empowering researchers to harness the power of light in their scientific endeavors.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 3. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. seas.upenn.edu [seas.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA | Semantic Scholar [semanticscholar.org]
- 9. chemreu.ku.edu [chemreu.ku.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using PC SPDP-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted therapeutics requires precise control over the linkage between the antibody and the cytotoxic payload. The PC SPDP-NHS carbonate ester is a novel, heterobifunctional crosslinker designed for the synthesis of ADCs with unique characteristics. This linker incorporates three key functionalities:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for covalent attachment to lysine (B10760008) residues on the antibody.
-
Pyridyldithiol (SPDP): A sulfhydryl-reactive group that forms a cleavable disulfide bond, often used for attaching a thiol-containing drug payload.
-
Photocleavable (PC) Group: An integrated light-sensitive moiety that allows for spatiotemporal control of payload release upon exposure to specific wavelengths of light.
This application note provides a detailed protocol for the conjugation of antibodies using the this compound linker, along with information on the principles of the reaction, purification, and characterization of the resulting ADC.
Principle of Conjugation
The conjugation process using this compound is a two-step reaction. First, the NHS ester of the linker reacts with the primary amines of lysine residues on the antibody surface, forming a stable amide bond. This reaction is typically performed in a slightly alkaline buffer to ensure the deprotonation of the lysine epsilon-amino groups.
Following the antibody modification, the pyridyldithiol group of the linker is then available to react with a sulfhydryl-containing drug or payload. This reaction results in the formation of a disulfide bond and the release of pyridine-2-thione, which can be monitored spectrophotometrically to quantify the extent of the reaction. The resulting ADC contains a photocleavable linker, allowing for controlled release of the payload upon light induction.[1][2][3]
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| This compound | e.g., BroadPharm, TargetMol | Crosslinker |
| Thiol-containing drug/payload | User-defined | Cytotoxic or imaging agent |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | To dissolve the crosslinker |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Gibco | Antibody buffer |
| Borate Buffer (50 mM), pH 8.5 | Sigma-Aldrich | Reaction buffer for NHS ester coupling |
| Tris-HCl (1 M), pH 7.5 | Invitrogen | Quenching reagent |
| Dithiothreitol (DTT) or TCEP | Thermo Fisher Scientific | Reducing agent (optional, for SPDP reaction monitoring) |
| Size-Exclusion Chromatography (SEC) Column | e.g., GE Healthcare | Purification of ADC |
| UV-Vis Spectrophotometer | e.g., NanoDrop, Agilent | Concentration and DAR determination |
| Mass Spectrometer (optional) | e.g., Waters, Sciex | For detailed characterization of ADC |
Experimental Protocols
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4). This can be achieved using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm (using the antibody's specific extinction coefficient).
Preparation of this compound Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM. Vortex briefly to ensure complete dissolution. Do not store the reconstituted linker.
Antibody Conjugation with this compound
-
Reaction Setup: In a microcentrifuge tube, add the antibody solution. While gently vortexing, add the calculated volume of the this compound stock solution. A typical molar excess of the linker to the antibody is in the range of 5 to 20-fold. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing. Protect the reaction from light due to the photocleavable nature of the linker.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl (pH 7.5) and incubating for 15-30 minutes at room temperature. This step is optional if the subsequent purification step is performed immediately.
Purification of the Antibody-Linker Conjugate
-
Removal of Excess Linker: Purify the antibody-linker conjugate from the excess, unreacted this compound using a size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.2-7.4).
-
Fraction Collection: Collect fractions corresponding to the monomeric antibody peak.
-
Concentration Determination: Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Conjugation of Thiol-Containing Payload
-
Payload Preparation: Dissolve the thiol-containing payload in a suitable organic solvent (e.g., DMSO) at a known concentration.
-
Conjugation Reaction: Add the thiol-containing payload solution to the purified antibody-linker conjugate. A molar excess of the payload (typically 1.5 to 5-fold over the antibody) is recommended.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Monitoring the Reaction (Optional): The release of pyridine-2-thione can be monitored by measuring the absorbance at 343 nm to follow the progress of the reaction.[3][4]
Purification of the Final Antibody-Drug Conjugate
-
Final Purification: Purify the final ADC from unreacted payload and other impurities using an SEC column equilibrated with PBS (pH 7.2-7.4).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.[5]
Table 2: Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance at 280 nm (for antibody) and at the payload's specific absorbance maximum. | Simple, rapid, and requires standard laboratory equipment. | Requires a payload with a distinct absorbance peak from the antibody; provides an average DAR. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity imparted by the conjugated payload. | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.). | Requires specialized chromatography equipment and method development. |
| Mass Spectrometry (MS) | Determines the mass of the intact ADC or its subunits to calculate the number of conjugated payloads. | Provides the most accurate and detailed information on DAR distribution and conjugation sites. | Requires expensive instrumentation and expertise in data analysis. |
Photocleavage Assay
To confirm the functionality of the photocleavable linker, a photocleavage assay can be performed.
-
Sample Preparation: Dilute the purified ADC to a known concentration in PBS.
-
Light Exposure: Expose the ADC solution to UV light at a specific wavelength (typically 365 nm for o-nitrobenzyl based linkers, or blue light around 400-450 nm for coumarin-based linkers) for a defined period.[1][6] The optimal wavelength and exposure time should be determined empirically.
-
Analysis: Analyze the sample before and after light exposure by HIC or MS to observe the release of the payload and the generation of the unconjugated antibody.
Diagrams
Reaction Mechanism
Caption: Chemical reaction scheme for ADC synthesis.
Experimental Workflow
Caption: Overall experimental workflow for ADC production.
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low DAR | - Insufficient molar excess of linker- Hydrolysis of NHS ester- Presence of primary amines in antibody buffer | - Increase the molar ratio of linker to antibody- Use fresh, anhydrous DMSO and prepare linker solution immediately before use- Ensure complete buffer exchange of the antibody into an amine-free buffer |
| High Aggregation | - High DAR leading to increased hydrophobicity- Inappropriate buffer conditions | - Optimize the linker-to-antibody ratio to achieve a lower DAR- Perform conjugation at a lower temperature (4°C)- Ensure the final formulation buffer is optimal for the ADC |
| No Photocleavage | - Incorrect wavelength of light- Insufficient light exposure time or intensity | - Verify the specified cleavage wavelength for the PC linker- Increase the duration or power of the light source |
Conclusion
The this compound provides a versatile tool for the construction of ADCs with a photocleavable linker. This allows for controlled payload release, offering potential advantages in reducing off-target toxicity and enabling novel therapeutic strategies. The protocols outlined in this application note provide a framework for the successful conjugation and characterization of ADCs using this advanced linker technology. Optimization of reaction conditions for each specific antibody and payload is crucial for achieving the desired product characteristics.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPDP | TargetMol [targetmol.com]
- 3. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemreu.ku.edu [chemreu.ku.edu]
Application Notes and Protocols for PC SPDP-NHS Carbonate Ester in Protein-Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC SPDP-NHS carbonate ester is a versatile heterobifunctional crosslinking reagent designed for the covalent linkage of proteins and other biomolecules. This reagent features three key functionalities: an N-hydroxysuccinimide (NHS) ester for the efficient reaction with primary amines, a pyridyldithio group for specific reaction with sulfhydryl groups, and a photocleavable (PC) moiety, likely an ortho-nitrobenzyl ester derivative, allowing for the precise cleavage of the crosslink upon exposure to UV light. Additionally, the disulfide bond within the SPDP moiety offers an orthogonal cleavage strategy using reducing agents. These characteristics make this compound a powerful tool in protein interaction studies, proteomics, and the development of antibody-drug conjugates (ADCs), enabling the formation of reversible crosslinks that can be cleaved under specific conditions.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in protein-protein crosslinking.
Introduction
Protein-protein interactions are fundamental to nearly all cellular processes. The study of these interactions often requires the use of chemical crosslinkers to stabilize transient interactions and to identify interacting partners. This compound offers a dual-cleavage mechanism, providing researchers with enhanced flexibility and control over their crosslinking experiments.
The NHS ester end of the molecule reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form a stable amide bond. The pyridyldithio group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a disulfide bond. This disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT).
The integrated photocleavable linker, typically an o-nitrobenzyl derivative, can be cleaved by irradiation with UV light, generally in the range of 300-365 nm.[4] This allows for the release of crosslinked molecules under mild and specific conditions, which is particularly advantageous for applications where the use of reducing agents is not desirable. In the context of drug development, particularly for ADCs, this photocleavable feature allows for controlled drug release at a target site upon light activation.[2]
Product Information
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 2279944-61-3 | [1][5] |
| Molecular Formula | C25H28N4O10S2 | [1][5] |
| Molecular Weight | 608.64 g/mol | [5] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage | Store at -20°C, protected from light and moisture. | [1][6] |
Experimental Protocols
General Considerations
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer at a pH range of 7.2-8.0 for the NHS ester reaction. Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.
-
Reagent Preparation: this compound is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store aqueous solutions of the crosslinker.
-
Protein Samples: Ensure that protein samples are in a suitable buffer and are free of extraneous primary amines or sulfhydryl-containing compounds that could interfere with the crosslinking reaction.
Protocol 1: One-Step Crosslinking of Two Proteins (One with available amines, one with available sulfhydryls)
This protocol is suitable for crosslinking a protein with accessible primary amines (Protein A) to a protein with accessible sulfhydryl groups (Protein B).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Desalting columns
-
UV lamp (e.g., 365 nm)
-
Dithiothreitol (DTT) for disulfide cleavage (optional)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 20 mM.
-
Modification of Protein A:
-
To your solution of Protein A (e.g., 1-5 mg/mL in PBS), add the this compound stock solution to achieve a 10- to 50-fold molar excess of the crosslinker over the protein.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove non-reacted this compound from the modified Protein A using a desalting column equilibrated with the reaction buffer.
-
Crosslinking Reaction:
-
Add the sulfhydryl-containing Protein B to the purified, modified Protein A. The molar ratio of Protein A to Protein B should be optimized for your specific application, but a 1:1 ratio is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Analysis of Crosslinking: Analyze the crosslinking reaction products by SDS-PAGE. A new band corresponding to the molecular weight of the Protein A-Protein B conjugate should be visible.
Protocol 2: Two-Step Crosslinking of Two Proteins (Both with available amines)
This protocol is for crosslinking two proteins that both have accessible primary amines but lack free sulfhydryls.
Materials:
-
Same as Protocol 1
-
Reducing agent (e.g., DTT)
Procedure:
-
Modification of Both Proteins:
-
Separately modify Protein A and Protein B with this compound as described in Protocol 1, steps 1 and 2.
-
Remove the excess crosslinker from both protein solutions using separate desalting columns as described in Protocol 1, step 3.
-
-
Generation of Sulfhydryl Groups on one Protein:
-
To the modified Protein A, add DTT to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to reduce the pyridyldithio group and expose a free sulfhydryl.
-
Remove the DTT using a desalting column equilibrated with a suitable buffer.
-
-
Crosslinking Reaction:
-
Mix the sulfhydryl-activated Protein A with the pyridyldithio-modified Protein B.
-
Incubate and analyze the reaction as described in Protocol 1, steps 4 and 5.
-
Cleavage of the Crosslink
-
Sample Preparation: Place the solution containing the crosslinked proteins in a UV-transparent cuvette or dish.
-
UV Irradiation: Expose the sample to UV light. A common wavelength for cleavage of o-nitrobenzyl-based linkers is 365 nm.
-
Note: The optimal irradiation time, intensity, and distance from the UV source must be determined empirically for your specific application. Start with a low-intensity UV lamp for 5-30 minutes and assess the cleavage efficiency.
-
-
Analysis of Cleavage: Analyze the cleavage products by SDS-PAGE. The band corresponding to the crosslinked conjugate should decrease in intensity, while the bands for the individual proteins should reappear.
-
Reduction: Add DTT to the crosslinked protein solution to a final concentration of 20-50 mM.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Analysis of Cleavage: Analyze the cleavage products by SDS-PAGE as described for photocleavage.
Diagrams
Chemical Reaction of this compound with Proteins
Caption: Reaction mechanism of this compound.
Experimental Workflow for Two-Step Crosslinking
Caption: Workflow for two-step protein-protein crosslinking.
Cleavage Pathways
References
Application Notes and Protocols for PC SPDP-NHS Carbonate Ester in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC SPDP-NHS carbonate ester is a heterobifunctional, cleavable linker designed for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). This innovative linker possesses a dual-release mechanism, incorporating both a photocleavable (PC) moiety and a disulfide bond (from the SPDP group), alongside an N-hydroxysuccinimide (NHS) carbonate ester for covalent attachment to amine-containing molecules such as antibodies. This dual-cleavage capability offers enhanced control over payload release, combining spatial and temporal precision with sensitivity to the intracellular reducing environment.
The NHS carbonate ester group reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable carbamate (B1207046) linkage. The photocleavable component allows for externally triggered drug release upon exposure to a specific wavelength of light, offering a high degree of control over the location and timing of drug activation. The disulfide bond within the SPDP moiety provides a secondary, passive release mechanism, as it is susceptible to cleavage by reducing agents such as glutathione, which is found at significantly higher concentrations within the intracellular environment compared to the bloodstream. This multi-faceted design aims to improve the therapeutic window of potent cytotoxic agents by ensuring stability in systemic circulation and facilitating controlled payload release at the target site.
Principle of Action
The this compound linker enables a two-pronged approach to drug release, enhancing the specificity of drug action. The mechanism involves:
-
Conjugation: The NHS carbonate ester end of the linker reacts with primary amines on the targeting moiety (e.g., a monoclonal antibody) to form a stable covalent bond. The drug payload is attached to the other end of the linker.
-
Targeted Delivery: The resulting ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Dual-Release Mechanism:
-
Photocleavage (External Trigger): Exposure to a specific wavelength of light cleaves the photocleavable moiety within the linker, leading to a rapid and localized release of the drug. This allows for precise spatiotemporal control over drug activation.
-
Disulfide Reduction (Internal Trigger): In the reducing environment of the cell's cytoplasm, the disulfide bond in the SPDP component is cleaved by glutathione, releasing the active drug.
-
This dual-release strategy can potentially minimize off-target toxicity and overcome drug resistance mechanisms.
Hypothetical Performance Characteristics
The following tables present illustrative quantitative data based on typical performance expectations for ADCs utilizing dual-cleavable linkers. These values are hypothetical and would need to be confirmed experimentally for an ADC constructed with this compound.
Table 1: Hypothetical Physicochemical Properties of an ADC with this compound
| Parameter | Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (% intact ADC after 72h) | >90% | ELISA or LC-MS |
Table 2: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | Treatment | IC50 (nM) |
| Cell Line A | High | ADC + Light Exposure | 5 |
| Cell Line A | High | ADC (no light) | 50 |
| Cell Line B | Low | ADC + Light Exposure | >1000 |
| Cell Line B | Low | ADC (no light) | >1000 |
Table 3: Hypothetical Drug Release Kinetics
| Condition | Time | % Drug Release |
| Plasma | 24h | <5% |
| Plasma | 72h | <10% |
| Intracellular Mimicking (10 mM Glutathione) | 24h | 60% |
| Intracellular Mimicking (10 mM Glutathione) + Light Exposure | 1h | >90% |
Experimental Protocols
The following are illustrative protocols for the synthesis and evaluation of an ADC using this compound. These are generalized procedures and may require optimization for specific antibodies and drug payloads.
Protocol 1: Conjugation of a Drug to an Antibody using this compound
Objective: To synthesize an antibody-drug conjugate by linking a cytotoxic drug to a monoclonal antibody via the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Drug payload with a suitable reactive group
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with 5% DMSO, pH 7.4)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 5-10 mg/mL.
-
-
Linker-Payload Synthesis (if not pre-synthesized):
-
React the drug payload with the appropriate functional group of the this compound. This step will depend on the specific chemistry of the drug and linker. Purify the linker-payload conjugate.
-
-
Conjugation Reaction:
-
Dissolve the this compound-drug conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a calculated molar excess of the linker-drug solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker-drug over the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove the unreacted linker-drug and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or UV-Vis at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), reverse-phase HPLC, or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation state of the ADC using size-exclusion chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the synthesized ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Synthesized ADC
-
Free drug (as a positive control)
-
Untreated antibody (as a negative control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
-
Light source with the appropriate wavelength for photocleavage
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, free drug, and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the drug/ADC dilutions.
-
For the photocleavage condition, expose the designated plates to the light source for a predetermined duration.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the drug/ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Caption: Dual-release mechanism of the this compound linker.
Application Notes and Protocols for Amine to Sulfhydryl Conjugation using PC SPDP-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PC SPDP-NHS carbonate ester is a heterobifunctional crosslinker designed for the conjugation of amine-containing molecules to sulfhydryl-containing molecules. This linker incorporates three key functionalities: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a pyridyldithiol (SPDP) group for reaction with sulfhydryls, and a photocleavable (PC) moiety. This combination allows for the formation of a disulfide-linked conjugate that can be cleaved under specific light conditions, offering precise temporal and spatial control over the release of conjugated molecules.
The NHS ester reacts with primary amines at a physiological to slightly alkaline pH to form a stable amide bond.[1] The pyridyldithiol group reacts with free sulfhydryls to form a disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[2] The integrated photocleavable linker, typically based on a nitrobenzyl chemistry, allows for the cleavage of the conjugate upon exposure to UV light (e.g., ~365 nm), providing a "traceless" release of the conjugated components.[3][4]
These characteristics make this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, the controlled release of drugs or probes in cell biology research, and the attachment of molecules to surfaces for proteomics and diagnostics.[1][5]
Chemical Properties and Reaction Scheme
The this compound facilitates a two-step conjugation process. First, the NHS ester end of the linker reacts with a primary amine on the first molecule (Molecule A). Subsequently, the pyridyldithiol end of the linker reacts with a sulfhydryl group on the second molecule (Molecule B) to form a disulfide bond. The resulting conjugate can then be cleaved at the photocleavable site using UV irradiation.
Reaction Scheme:
Caption: Reaction scheme for amine to sulfhydryl conjugation and photocleavage.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the conjugation and cleavage reactions. Please note that optimal conditions may vary depending on the specific molecules being conjugated.
Table 1: Reaction Parameters for Conjugation
| Parameter | Recommended Range | Notes |
| NHS Ester Reaction | ||
| pH | 7.2 - 8.5 | Reaction rate and hydrolysis increase with pH.[2] |
| Buffer | Phosphate, Borate, Carbonate/Bicarbonate | Avoid amine-containing buffers (e.g., Tris, Glycine).[1] |
| Molar Ratio (Linker:Amine) | 5:1 to 20:1 | Higher ratios may be needed for dilute protein solutions. |
| Reaction Time | 30 - 60 minutes | Can be optimized based on reaction monitoring. |
| Temperature | Room Temperature or 4°C | Lower temperature can minimize side reactions. |
| Pyridyldithiol Reaction | ||
| pH | 6.5 - 7.5 | Optimal for specific reaction with sulfhydryls.[1] |
| Buffer | Phosphate, MES, HEPES | Avoid thiol-containing buffers. |
| Molar Ratio (Linker-Molecule A:Sulfhydryl) | 1:1 to 5:1 | A slight excess of the activated molecule can drive the reaction. |
| Reaction Time | 1 - 2 hours | Can be monitored by measuring pyridine-2-thione release at 343 nm.[2] |
| Temperature | Room Temperature |
Table 2: Photocleavage Parameters
| Parameter | Recommended Condition | Notes |
| Wavelength | ~365 nm | Typical for nitrobenzyl-based photocleavable linkers.[3] |
| Light Source | UV lamp (e.g., mercury lamp) | |
| Irradiation Time | 5 - 30 minutes | Dependent on light intensity and sample concentration. |
| Cleavage Efficiency | >90% (typical) | Can be quantified by HPLC or mass spectrometry.[3] |
| Quantum Yield (Φ) | 0.01 - 0.1 (typical) | Represents the efficiency of the photochemical reaction.[3] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of an amine-containing molecule (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a cytotoxic drug or a peptide).
Materials
-
Amine-containing molecule (Molecule A)
-
Sulfhydryl-containing molecule (Molecule B)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffers:
-
Amine Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Sulfhydryl Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
UV Spectrophotometer
-
UV lamp with an output around 365 nm
Experimental Workflow Diagram
Caption: Experimental workflow for conjugation and photocleavage.
Protocol 1: Activation of Amine-Containing Molecule (Molecule A)
-
Preparation of Molecule A: Dissolve Molecule A in the Amine Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Preparation of Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add the dissolved linker to the Molecule A solution at a 10-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted linker and the NHS leaving group using a desalting column equilibrated with the Sulfhydryl Reaction Buffer. The purified, activated Molecule A is now ready for conjugation to Molecule B.
Protocol 2: Conjugation to Sulfhydryl-Containing Molecule (Molecule B)
-
Preparation of Molecule B: Dissolve Molecule B in the Sulfhydryl Reaction Buffer. If Molecule B has internal disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT and subsequently purify to remove the reducing agent.
-
Conjugation Reaction: Add the purified, activated Molecule A to the Molecule B solution. A 1.5- to 2-fold molar excess of activated Molecule A over Molecule B is recommended.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (molar extinction coefficient ≈ 8000 M⁻¹cm⁻¹).
-
Purification of the Conjugate: Purify the final conjugate from unreacted molecules using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 3: Photocleavage of the Conjugate
-
Sample Preparation: Prepare the purified conjugate in a suitable buffer (e.g., PBS) in a UV-transparent cuvette or microplate.
-
UV Irradiation: Expose the sample to a UV light source with a peak output around 365 nm. The optimal irradiation time will depend on the light source intensity and the concentration of the conjugate and should be determined empirically. A typical starting point is 15 minutes.
-
Analysis of Cleavage: Analyze the irradiated sample to confirm cleavage and quantify the released products. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) are suitable methods for this analysis.
Applications
-
Antibody-Drug Conjugates (ADCs): The this compound can be used to link a cytotoxic drug to a monoclonal antibody. The photocleavable nature of the linker allows for controlled drug release at the tumor site upon light activation, potentially reducing systemic toxicity.[5]
-
Controlled Release of Bioactive Molecules: This linker can be used to "cage" a bioactive molecule, rendering it inactive until its release is triggered by light. This is particularly useful for studying cellular processes with high temporal and spatial resolution.
-
Proteomics and Surface Immobilization: Molecules can be tethered to a surface (e.g., a microarray or a bead) using this linker. Subsequent photocleavage allows for the gentle release of the bound molecules for analysis by mass spectrometry or other techniques.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Inactive NHS ester due to hydrolysis. | - Use fresh, anhydrous DMSO/DMF. - Prepare linker solution immediately before use. |
| - Competing amines in the buffer. | - Use amine-free buffers for the NHS ester reaction. | |
| - Insufficiently reactive sulfhydryl groups. | - Ensure complete reduction of disulfide bonds in Molecule B. | |
| Non-specific Binding | - Hydrophobic interactions of the linker. | - Use a linker with a PEG spacer to increase hydrophilicity. |
| Incomplete Photocleavage | - Insufficient UV exposure. | - Increase irradiation time or light intensity. |
| - UV absorption by the sample matrix. | - Ensure the buffer and container are UV-transparent at the cleavage wavelength. | |
| - Incorrect wavelength. | - Confirm the optimal cleavage wavelength for the specific photocleavable group. |
Conclusion
The this compound is a versatile tool for bioconjugation, offering the ability to link amine- and sulfhydryl-containing molecules with the added advantage of photocontrolled release. The protocols and data provided in these application notes serve as a starting point for researchers to develop and optimize their specific conjugation and cleavage strategies. Careful consideration of reaction conditions and appropriate analytical techniques are crucial for successful implementation.
References
Application Notes and Protocols for Light-Induced Cleavage of PC SPDP-NHS Carbonate Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PC SPDP-NHS carbonate ester is a heterobifunctional crosslinker that incorporates a photocleavable (PC) o-nitrobenzyl linker, a sulfhydryl-reactive pyridyldithiol (SPDP) group, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This linker is designed for the conjugation of amine-containing molecules (e.g., antibodies, proteins) to sulfhydryl-containing molecules (e.g., drugs, peptides). The key feature of this linker is the o-nitrobenzyl carbonate group, which can be cleaved upon exposure to UV light, typically at 365 nm, allowing for the controlled release of the conjugated payload.[1][2] This technology is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems where spatiotemporal control of drug release is crucial.[3][4][5]
Mechanism of Action
The light-induced cleavage of the o-nitrobenzyl carbonate linker proceeds through a well-established photochemical reaction. Upon absorption of UV light, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges to release the caged molecule, in this case, the payload, and forms an o-nitrosobenzaldehyde byproduct.[6] This process is irreversible and allows for precise control over the release of the conjugated molecule.
The conjugation capabilities of the this compound are conferred by its two reactive groups:
-
NHS Ester: Reacts with primary amines (-NH2) on proteins, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond.
-
SPDP Group: Reacts with sulfhydryl groups (-SH), such as those on a cysteine residue of a peptide or a small molecule drug, to form a disulfide bond. This disulfide bond can be cleaved by reducing agents, providing an additional release mechanism if desired.
Data Presentation: Quantitative Analysis of Photocleavage
The efficiency and kinetics of the photocleavage of o-nitrobenzyl linkers are influenced by several factors, including light wavelength, light intensity, and the chemical nature of the linker and the attached molecule. The following table summarizes representative quantitative data for the photocleavage of various o-nitrobenzyl derivatives, which can serve as a guide for experiments using this compound conjugates.
| Parameter | Value | Conditions | Source |
| Optimal Wavelength | 365 nm | UV-A light | [1][2] |
| Cleavage Efficiency | >80% | 3.5 mW/cm², 365 nm, 10 min irradiation | [1][7] |
| Cleavage Efficiency | 78% | 1.6 mW/cm², 365 nm, 60 min irradiation | [1] |
| Cleavage Half-life | Varies (minutes to hours) | Dependent on linker structure and light intensity | [8] |
| Quantum Yield | ~0.1 - 0.6 | Dependent on substituents on the nitrobenzyl ring | [9] |
Experimental Protocols
Protocol 1: Conjugation of an Antibody to a Sulfhydryl-Containing Payload
This protocol describes the steps to conjugate an antibody to a sulfhydryl-containing payload using the this compound linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfhydryl-containing payload
-
This compound
-
Anhydrous DMSO
-
Desalting columns
-
Reaction buffers (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Modification:
-
Dissolve the this compound in anhydrous DMSO to prepare a stock solution.
-
Add the linker stock solution to the antibody solution at a molar excess to achieve the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess, unreacted linker using a desalting column equilibrated with PBS.
-
-
Payload Conjugation:
-
Dissolve the sulfhydryl-containing payload in a suitable buffer.
-
Add the payload solution to the modified antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using size exclusion chromatography or other suitable purification methods to remove unreacted payload and other impurities.
-
Protocol 2: Light-Induced Cleavage of the Conjugate
This protocol outlines the procedure for the light-induced release of the payload from the purified ADC.
Materials:
-
Purified this compound conjugate (ADC)
-
UV lamp with a 365 nm emission wavelength (e.g., mercury lamp or LED)
-
Quartz cuvette or plate
-
Suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dilute the ADC to the desired concentration in a suitable buffer.
-
Transfer the solution to a quartz cuvette or a UV-transparent plate.
-
-
Irradiation:
-
Expose the sample to a 365 nm UV light source. The distance from the light source and the irradiation time will need to be optimized based on the light intensity and the desired cleavage efficiency.
-
A typical starting point is to irradiate at a light intensity of 1-5 mW/cm² for a duration of 5-60 minutes.[1]
-
To prevent sample heating, the irradiation can be performed on ice or in a temperature-controlled chamber.
-
-
Analysis:
Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugation, purification, and light-induced cleavage.
Signaling Pathway for ADC Action
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emergentmind.com [emergentmind.com]
- 5. Light: A Magical Tool for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Primary Amines with PC SPDP-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC SPDP-NHS carbonate ester is a heterobifunctional crosslinker designed for the covalent conjugation of molecules containing primary amines. This reagent is particularly valuable in bioconjugation, enabling the linkage of proteins, peptides, or other amine-containing biomolecules to other molecules of interest. The crosslinker incorporates three key functional elements:
-
N-Hydroxysuccinimide (NHS) carbonate ester: This amine-reactive group forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1][2][3][4][5][]
-
Pyridyl Disulfide (SPDP) group: This moiety reacts with sulfhydryl (thiol) groups to form a disulfide bond. This disulfide linkage is cleavable by reducing agents like dithiothreitol (B142953) (DTT), allowing for the controlled release of the conjugated molecule.[1][2][3][4]
-
Phosphorylcholine (B1220837) (PC) group: The incorporation of a phosphorylcholine headgroup aims to mimic the outer surface of cell membranes. This can help to reduce non-specific protein adsorption and cellular attachment, potentially improving the biocompatibility and in vivo performance of the resulting conjugate.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in labeling primary amines on proteins and other biomolecules.
Key Reagent Properties
A summary of the essential properties of this compound is provided in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈N₄O₁₀S₂ | [7][8] |
| Molecular Weight | 608.7 g/mol | [7][8] |
| CAS Number | 2279944-61-3 | [7][8] |
| Purity | >97% | [7] |
| Solubility | Soluble in DMSO, DMF, DCM | [7][8] |
| Storage | Store at -20°C, protected from moisture | [7][9][10] |
| Shipping | Ambient Temperature | [7] |
Reaction Mechanism and Workflow
The labeling of a primary amine with this compound follows a two-step conceptual process: first, the reaction of the NHS ester with the amine, followed by the potential for the pyridyl disulfide to react with a thiol-containing molecule. The disulfide bond can then be cleaved under reducing conditions.
Caption: Reaction of this compound with a primary amine and subsequent cleavage.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol outlines the general procedure for labeling a protein with primary amines using this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[5]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[5]
-
-
This compound Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the crosslinker in anhydrous DMSO or DMF. For example, dissolve 5 mg of this compound (MW: 608.7) in a calculated volume of DMSO to achieve a 25 mM stock solution.[9]
-
-
Labeling Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each protein.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction for 30-60 minutes at room temperature or overnight at 4°C.[1][9]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
Caption: Experimental workflow for protein labeling with this compound.
Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling is the average number of crosslinker molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the release of pyridine-2-thione upon reduction of the disulfide bond.[1]
Materials:
-
Labeled Protein (from Protocol 1)
-
PBS buffer
-
Dithiothreitol (DTT) solution (e.g., 1 M in water)
-
Spectrophotometer
Procedure:
-
Dilute a sample of the purified labeled protein in PBS.
-
Measure the absorbance of the solution at 343 nm (A_initial).
-
Add DTT to the protein solution to a final concentration of 20-50 mM to cleave the disulfide bond and release pyridine-2-thione.[1][3]
-
Incubate for 15-30 minutes at room temperature.
-
Measure the absorbance at 343 nm (A_final).
-
Calculate the concentration of released pyridine-2-thione using its molar extinction coefficient (ε₃₄₃ = 8,080 M⁻¹cm⁻¹).
-
Determine the protein concentration using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm (correcting for the absorbance of the linker if necessary).
-
Calculate the DOL: DOL = (moles of pyridine-2-thione) / (moles of protein)
| Parameter | Value |
| Wavelength for Pyridine-2-thione | 343 nm |
| Molar Extinction Coefficient (ε) of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ |
| Recommended DTT Concentration for Cleavage | 20-50 mM |
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes how to cleave the disulfide bond of the labeled protein to generate a free thiol group.
Materials:
-
Labeled Protein
-
Dithiothreitol (DTT)
-
Cleavage Buffer: 100 mM sodium acetate, 100 mM NaCl, pH 4.5 (to minimize reduction of native protein disulfides) or PBS at pH 7-9 for more efficient cleavage.[1]
-
Desalting column
Procedure:
-
Dissolve the labeled protein in the chosen cleavage buffer.
-
Add DTT to a final concentration of 20-50 mM.
-
Remove excess DTT using a desalting column equilibrated with the desired buffer for the next application.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the labeling of primary amines with SPDP-NHS esters. These values are starting points and may require optimization for specific applications.
| Parameter | Recommended Range | Notes |
| pH for NHS Ester Reaction | 8.3 - 8.5 | Reaction rate decreases at lower pH; hydrolysis of NHS ester increases at higher pH.[5] |
| Molar Excess of NHS Ester | 10 - 20 fold | Optimal ratio is protein-dependent and should be determined empirically. |
| Reaction Time | 30 - 60 minutes at RT or overnight at 4°C | Longer incubation may be needed for less reactive proteins or lower temperatures.[1][9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| DTT Concentration for Cleavage | 20 - 50 mM | Ensures complete reduction of the disulfide bond.[1][3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low.- Presence of primary amines in the buffer.- Hydrolysis of the this compound. | - Ensure the pH is between 8.3 and 8.5.- Use an amine-free buffer like PBS or bicarbonate.- Prepare the NHS ester stock solution immediately before use in anhydrous solvent. |
| Protein Precipitation | - High degree of labeling.- Low protein concentration. | - Reduce the molar excess of the NHS ester.- Increase the protein concentration. |
| Inconsistent Results | - Inaccurate protein concentration measurement.- Variability in NHS ester reactivity. | - Accurately determine the protein concentration before labeling.- Use a fresh vial of the crosslinker and store it properly. |
Conclusion
This compound is a versatile crosslinker for labeling primary amines in proteins and other biomolecules. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this reagent. By carefully controlling the reaction conditions and purifying the resulting conjugate, highly specific and reproducible labeling can be achieved for a wide range of applications in research and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. This compound, 2279944-61-3 | BroadPharm [broadpharm.com]
- 8. Page loading... [wap.guidechem.com]
- 9. confluore.com [confluore.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bioconjugation Techniques Using Photocleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of bioconjugation techniques that utilize photocleavable (PC) linkers, offering precise spatiotemporal control over the release of biomolecules. The included protocols offer step-by-step guidance for key experimental procedures.
Introduction to Photocleavable Linkers in Bioconjugation
Photocleavable linkers are chemical moieties that can be cleaved upon exposure to light of a specific wavelength.[1] This property allows for the controlled release of conjugated biomolecules, such as drugs, proteins, or nucleic acids, at a desired time and location.[2][3] The most common classes of photocleavable linkers are based on o-nitrobenzyl (ONB) and coumarin (B35378) derivatives.[4][5] These linkers offer excellent chemical stability in the absence of light and can be engineered to respond to a range of wavelengths, from UV to visible light, minimizing potential damage to biological samples.[6][7]
The ability to trigger the release of a biomolecule with light provides unparalleled control in various applications, including targeted drug delivery, the study of cellular processes, and in proteomics for the isolation and identification of proteins.[4][8]
Key Features and Applications
-
Spatiotemporal Control: Light-induced cleavage allows for precise control over where and when a biomolecule is released.[2][3]
-
Mild Cleavage Conditions: Photocleavage avoids the use of harsh chemical reagents that could damage sensitive biomolecules.[9]
-
Bio-orthogonality: The photocleavage reaction is bio-orthogonal, meaning it does not interfere with native biological processes.[10]
-
Applications:
-
Targeted Drug Delivery: Release of therapeutic agents specifically at the tumor site to reduce side effects.[4][11]
-
Cellular Biology: Uncaging of signaling molecules to study cellular responses with high temporal resolution.
-
Proteomics: Affinity purification of proteins and protein complexes with subsequent mild elution.[8]
-
Biomaterials: Dynamic patterning of surfaces and hydrogels to control cell adhesion and migration.[12]
-
Common Photocleavable Linkers and Their Properties
The choice of a photocleavable linker depends on the specific application, considering factors like the required cleavage wavelength, quantum yield, and the nature of the biomolecule to be conjugated.
o-Nitrobenzyl (ONB) Linkers
The o-nitrobenzyl group is a widely used photocleavable moiety that typically cleaves upon exposure to UV light (around 365 nm).[13] The cleavage mechanism involves an intramolecular rearrangement upon photoexcitation, leading to the release of the caged molecule. The kinetics of photocleavage can be tuned by modifying the substitution pattern on the aromatic ring.[14] For instance, the introduction of a methyl group at the benzylic position can significantly increase the cleavage rate.[15]
Coumarin-Based Linkers
Coumarin derivatives are another important class of photocleavable linkers that can be cleaved with longer wavelength light, including blue light (400-450 nm), which is less damaging to cells than UV light.[7] Coumarins generally exhibit high fluorescence quantum yields, which can be useful for tracking the bioconjugate.[16] The photophysical properties of coumarin linkers can be readily modified by introducing different substituents on the coumarin ring.
Quantitative Data on Photocleavable Linkers
The efficiency of a photocleavable linker is determined by its quantum yield (Φ), which is the number of cleavage events per absorbed photon, and its cleavage half-life (t₁/₂) under specific irradiation conditions. The following tables summarize key quantitative data for representative o-nitrobenzyl and coumarin-based linkers.
| Linker Type | Derivative | Wavelength (nm) | Quantum Yield (Φ) | Half-life (t₁/₂) | Reference(s) |
| o-Nitrobenzyl | 2-(2-nitrophenyl)propoxy-carbonyl (NPPOC) | 365 | 0.41 | - | [5] |
| o-Nitrobenzyl | O-o-nitrobenzyl O',O''-diethyl phosphate | 365 | - | >80% decomposition in 10 min | [15] |
| o-Nitrobenzyl | Veratryl-based linker with benzylic methyl group | 365 | - | Increased cleavage rate by 5-fold compared to veratryl-based linker | [14] |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 400-450 | 0.25 | < 1 min | [7] |
| Coumarin | Water-soluble coumarin-based photoswitch (trans-cis) | near UV | 0.23 (cis-trans) | - | [17] |
Note: Cleavage half-life is highly dependent on experimental conditions such as light intensity, concentration, and solvent.
Experimental Protocols
Here we provide detailed protocols for two common applications of photocleavable linkers: antibody labeling and affinity purification using photocleavable biotin (B1667282).
Protocol 1: Antibody Labeling with an NHS-Activated Photocleavable Linker
This protocol describes the conjugation of a primary antibody with an N-hydroxysuccinimide (NHS)-activated photocleavable linker.
Materials:
-
Primary antibody in a suitable buffer (e.g., PBS, pH 7.4). Amine-containing buffers like Tris should be avoided.
-
NHS-activated photocleavable linker (e.g., PC-Linker NHS Ester).
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the linker.
-
Desalting column or dialysis cassette for purification.
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.
-
-
Linker Preparation:
-
Immediately before use, dissolve the NHS-activated photocleavable linker in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the antibody at 280 nm and the absorbance of the photocleavable linker at its maximum absorbance wavelength (e.g., ~350 nm for ONB linkers).
-
Protocol 2: Affinity Purification using Photocleavable Biotin
This protocol outlines the capture of a biotinylated biomolecule on a streptavidin support and its subsequent release via photocleavage.[18][19]
Materials:
-
Biomolecule labeled with a photocleavable biotin (PC-Biotin) derivative.
-
Streptavidin-coated magnetic beads or agarose (B213101) resin.
-
Binding/Wash Buffer: PBS with 0.05% Tween-20.
-
Elution Buffer: PBS or other suitable buffer for the released biomolecule.
-
UV lamp (e.g., 365 nm) for photocleavage.
-
Microcentrifuge tubes.
-
Magnetic rack (for magnetic beads).
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads two to three times with Binding/Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at low speed and carefully remove the supernatant.
-
-
Binding of PC-Biotinylated Biomolecule:
-
Add the sample containing the PC-Biotinylated biomolecule to the washed beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Separate the beads from the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound molecules.
-
-
Photocleavage and Elution:
-
After the final wash, resuspend the beads in a minimal volume of Elution Buffer.
-
Place the tube under a UV lamp (e.g., 365 nm) and irradiate for 5-30 minutes. The optimal irradiation time should be determined empirically.[20] Keep the sample cool during irradiation if necessary.
-
Separate the beads from the supernatant, which now contains the released, non-biotinylated biomolecule.
-
-
Analysis:
-
Analyze the eluted fraction by SDS-PAGE, Western blotting, or other relevant methods to confirm the presence and purity of the released biomolecule.
-
Visualizations
The following diagrams illustrate the experimental workflows for bioconjugation and affinity purification using photocleavable linkers.
Caption: General workflow for labeling a biomolecule with a photocleavable linker.
Caption: Workflow for affinity purification using photocleavable biotin.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. chemreu.ku.edu [chemreu.ku.edu]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. | Semantic Scholar [semanticscholar.org]
- 11. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photocleavable linker for the patterning of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. real.mtak.hu [real.mtak.hu]
- 18. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PC SPDP-NHS Carbonate Ester in Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of PC SPDP-NHS carbonate ester in the development of antibody-drug conjugates (ADCs) for targeted therapy. This cleavable linker system offers a dual-release mechanism, incorporating both a photocleavable (PC) moiety and a disulfide bond, providing researchers with multiple strategies for payload release.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for the conjugation of a targeting moiety, typically a monoclonal antibody (mAb), to a cytotoxic payload.[1][2] Its unique structure features two key reactive groups:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[3]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains a disulfide bond that can react with sulfhydryl (thiol) groups. The pyridyldithiol moiety is a good leaving group, facilitating the formation of a new disulfide bond with a thiol-containing payload. This disulfide linkage is designed to be cleaved in the reducing environment of the cell.[3]
The "PC" designation indicates the presence of a photocleavable linker, which can be cleaved upon exposure to UV light.[4][5] This dual-cleavage system allows for controlled drug release either through intracellular reduction or external light application.
Mechanism of Action in Targeted Therapy
The therapeutic strategy for an ADC constructed with this compound involves a multi-step process to achieve targeted cell killing while minimizing off-target toxicity.
-
Systemic Circulation: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH, preventing premature release of the cytotoxic payload.[1]
-
Target Recognition and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a target cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell.
-
Intracellular Drug Release: Once inside the cell, the disulfide bond in the linker is exposed to the high intracellular concentration of reducing agents, primarily glutathione (B108866) (GSH). This leads to the cleavage of the disulfide bond and the release of the active cytotoxic payload.
-
Target Engagement and Cell Death: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), inducing cell cycle arrest and apoptosis.
-
Bystander Effect: If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect. This is particularly advantageous in treating heterogeneous tumors.
The photocleavable aspect of the linker provides an alternative or additional method for drug release, which can be controlled spatially and temporally by applying light.[5]
Quantitative Data Summary
Specific quantitative data for ADCs constructed using this compound is not widely available in peer-reviewed literature. The following tables provide a template for the types of data that should be generated and recorded during the characterization of a novel ADC using this linker.
Table 1: ADC Synthesis and Characterization
| Parameter | Method | Expected Range/Value |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC, RP-HPLC, Mass Spectrometry | 2 - 4 |
| Conjugation Efficiency (%) | > 90% | |
| Monomer Purity (%) | Size Exclusion Chromatography (SEC) | > 95% |
| Aggregates (%) | Size Exclusion Chromatography (SEC) | < 5% |
Table 2: In Vitro Stability and Drug Release
| Assay | Conditions | Half-life (t½) / % Release |
| Plasma Stability | Human Plasma, 37°C | > 100 hours |
| Reductive Cleavage | 10 mM Glutathione, pH 7.4, 37°C | Time-dependent release |
| Photolytic Cleavage | UV light (e.g., 365 nm) | Time-dependent release |
Table 3: In Vitro Cytotoxicity
| Cell Line (Antigen Status) | ADC IC50 (nM) | Free Drug IC50 (nM) |
| Antigen-Positive | To be determined | To be determined |
| Antigen-Negative | To be determined | To be determined |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of an ADC using this compound. Note: These protocols are intended as a starting point and should be optimized for the specific antibody, payload, and experimental setup.
Protocol 1: Two-Step ADC Synthesis
This protocol involves the initial reaction of the payload with the SPDP moiety, followed by conjugation of the linker-payload intermediate to the antibody.
Materials:
-
This compound (stored at -20°C)[6]
-
Thiol-containing cytotoxic payload
-
Monoclonal antibody (in amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffers: Phosphate buffer (pH 7.2-7.5), Borate buffer (pH 8.0-8.5)
-
Quenching reagent: Tris or Lysine solution
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Preparation of Reagents:
-
Allow this compound to warm to room temperature before opening.
-
Dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM immediately before use.[7]
-
Dissolve the thiol-containing payload in an appropriate solvent.
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable reaction buffer.
-
-
Reaction of Linker with Payload (Formation of Linker-Payload Intermediate):
-
This step depends on the specific chemistry to link the payload to the SPDP part. A common method is to have a payload with a free thiol that can displace the pyridine-2-thione from the SPDP group.
-
React the thiol-containing payload with the this compound in a suitable buffer. The molar ratio will need to be optimized.
-
Monitor the reaction by HPLC or LC-MS.
-
Purify the linker-payload intermediate using reversed-phase HPLC.
-
-
Conjugation of Linker-Payload to Antibody:
-
Add the purified linker-payload intermediate to the antibody solution at a specific molar excess (e.g., 5-10 fold molar excess of linker-payload to antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.[7]
-
The NHS ester will react with the primary amines (lysine residues) on the antibody.
-
-
Quenching and Purification:
-
Quench the reaction by adding a final concentration of 50-100 mM Tris or Lysine to react with any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Purify the ADC from unconjugated linker-payload and other reaction components using SEC or TFF. The purification buffer should be suitable for the stability of the final ADC (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Mass Spectrometry.
-
Assess purity and aggregation by SEC.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the premature release of the payload in human plasma.
Materials:
-
Purified ADC
-
Control antibody
-
Human plasma (citrated)
-
PBS
-
37°C incubator
-
Analytical method for detecting intact ADC and released payload (e.g., ELISA, HIC, LC-MS)
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in human plasma.
-
Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 120 hours), take aliquots of the samples and store them at -80°C until analysis.
-
Analyze the samples to determine the percentage of intact ADC remaining over time. This can be done by measuring the average DAR or by quantifying the amount of released payload.
Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, free drug, and control antibody
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, free drug, and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
After the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
If using MTT, add the solubilization solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting cell viability against the logarithm of the drug concentration.
Visualizations
Signaling Pathway for Microtubule Inhibitor Payload
Many cytotoxic payloads used in ADCs, such as auristatins (MMAE) and maytansinoids (DM1), function by inhibiting microtubule dynamics. This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PC SPDP | BroadPharm [broadpharm.com]
- 5. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 2279944-61-3 | BroadPharm [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Reversible Protein Modification using PC SPDP-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible protein modifications are invaluable tools in chemical biology, drug delivery, and proteomics. They allow for the controlled modulation of protein function, the release of therapeutic payloads, and the isolation of specific protein complexes. PC SPDP-NHS carbonate ester is a versatile heterobifunctional crosslinker that enables two distinct modes of reversible protein modification through a combination of photocleavage and disulfide reduction.
This linker contains three key functional elements:
-
An N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on a protein.
-
A photocleavable (PC) nitrobenzyl linker that can be cleaved upon exposure to UV light (typically around 365 nm).
-
A pyridyldithiol (SPDP) group which forms a disulfide bond that can be reductively cleaved by reagents such as dithiothreitol (B142953) (DTT).
This dual-cleavage system provides a high degree of control over the modification and its reversal, making it particularly useful for applications such as antibody-drug conjugates (ADCs), where controlled payload release is critical.[1][2][3]
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2,5-Dioxopyrrolidin-1-yl (1-(5-methoxy-2-nitro-4-(4-oxo-4-((2-(pyridin-2-yldisulfanyl)ethyl)amino)butoxy)phenyl)ethyl) carbonate |
| Molecular Formula | C25H28N4O10S2 |
| Molecular Weight | 608.64 g/mol |
| CAS Number | 2279944-61-3 |
| Solubility | Soluble in DMSO, DMF, Chloroform |
| Storage | Store at -20°C, protect from light and moisture |
Principle of Reversible Modification
The overall workflow for reversible protein modification using this compound involves three main stages:
-
Conjugation: The NHS ester of the linker reacts with primary amines on the protein of interest to form a stable carbamate (B1207046) bond.
-
Cleavage (Reversal): The modification can be reversed in two ways:
-
Photocleavage: Exposure to UV light (e.g., 365 nm) cleaves the nitrobenzyl linker, releasing the protein with a portion of the linker still attached.
-
Disulfide Reduction: Treatment with a reducing agent like DTT cleaves the disulfide bond, releasing the modifying molecule and leaving the protein with a thiol group.
-
-
Two-Step Reversal: For complete removal of the linker, a sequential cleavage approach can be employed, typically photocleavage followed by disulfide reduction.
Diagrams of Key Processes
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Reversible Protein Modification
Caption: Workflow of protein modification and dual-mode reversal.
Signaling Pathway of Reversible Modification
Caption: Chemical pathways for conjugation and reversal.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the modification of a protein with primary amines using the NHS ester functionality of the linker.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The optimal ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Analysis: The degree of modification can be quantified by methods such as MALDI-TOF mass spectrometry to determine the mass shift corresponding to the number of attached linkers.
Protocol 2: Photocleavage of the Modified Protein
This protocol outlines the reversal of the protein modification by cleaving the nitrobenzyl linker with UV light.
Materials:
-
Modified protein from Protocol 1
-
UV lamp (e.g., 365 nm) with a known power output
-
Quartz or UV-transparent cuvette/plate
-
Suitable buffer for the protein
Procedure:
-
Prepare the Sample: Place the solution of the modified protein in a quartz cuvette or a UV-transparent plate.
-
UV Irradiation:
-
Expose the sample to UV light at a wavelength of approximately 365 nm.[4]
-
The duration and intensity of the exposure will determine the cleavage efficiency. A typical starting point is 5-30 minutes with a low-intensity lamp (1-5 mW/cm²).[5][6]
-
The reaction should be performed on ice to minimize potential protein denaturation.
-
-
Analysis: Monitor the cleavage efficiency by techniques such as HPLC or mass spectrometry to detect the formation of the cleaved protein and the released linker fragment.
Protocol 3: Reductive Cleavage of the Disulfide Bond
This protocol describes the reversal of the modification by reducing the disulfide bond.
Materials:
-
Modified protein from Protocol 1
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS, pH 7.0-8.0)
-
Desalting columns
Procedure:
-
Prepare DTT Solution: Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
Reduction Reaction:
-
Purification: Remove excess DTT and the cleaved pyridylthione group using a desalting column equilibrated with a suitable buffer.
-
Analysis: The generation of a free thiol on the protein can be confirmed using Ellman's reagent or by mass spectrometry.
Quantitative Data Summary
The following table provides typical efficiency ranges for each step of the reversible modification process. These values are estimates based on data for similar linkers and may vary depending on the specific protein and reaction conditions.
| Step | Parameter | Typical Efficiency/Yield | Analytical Method |
| Conjugation | Degree of Labeling | 2-8 linkers per antibody (tunable with linker:protein ratio) | Mass Spectrometry[8][9][10][11][12] |
| Photocleavage | Cleavage Yield | 70-95% | HPLC, Mass Spectrometry[5][13][14] |
| Disulfide Reduction | Reduction Efficiency | >90% | Ellman's Assay, Mass Spectrometry[15] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive NHS ester (hydrolyzed) - Low protein concentration - Inappropriate buffer (contains primary amines) | - Use fresh, anhydrous DMSO/DMF for the linker - Increase protein concentration - Use an amine-free buffer like PBS |
| Low Photocleavage Yield | - Insufficient UV exposure (time or intensity) - UV absorption by the buffer or container | - Increase exposure time or use a higher intensity lamp - Use a quartz or UV-transparent vessel and a compatible buffer |
| Incomplete Disulfide Reduction | - Insufficient DTT concentration - Inaccessible disulfide bond | - Increase DTT concentration or incubation time - Consider partial denaturation of the protein if its native structure is not required |
Conclusion
This compound is a powerful tool for creating reversible protein modifications with two orthogonal cleavage mechanisms. The ability to conjugate to primary amines and subsequently cleave the modification using either UV light or a reducing agent offers researchers significant flexibility in designing experiments for controlled protein functionalization and payload delivery. The protocols and data presented here provide a foundation for the successful application of this versatile linker in a variety of research and development settings.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. PC Azido-PEG7-NHS carbonate ester | BroadPharm [broadpharm.com]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Recent Advances in Mass Spectrometry-Based Studies of Post-Translational Modifications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PC SPDP-NHS Carbonate Ester Reactions
Welcome to the technical support center for the optimization of PC SPDP-NHS carbonate ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its components?
A1: A this compound is a heterobifunctional crosslinker with three key components, each serving a distinct purpose in the construction of antibody-drug conjugates (ADCs)[1][2][]:
-
PC (Photocleavable) Linker: This component, often an o-nitrobenzyl or coumarin (B35378) derivative, allows for the cleavage of the linker and release of the conjugated payload upon exposure to a specific wavelength of light (e.g., UV or near-UV)[4][5][6]. This provides spatiotemporal control over drug release.
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This part of the linker contains a disulfide bond that is susceptible to cleavage by reducing agents like dithiothreitol (B142953) (DTT) or intracellular glutathione[1][]. The pyridyldithiol group reacts with sulfhydryl groups to form this cleavable disulfide linkage.
-
NHS Carbonate Ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues) on proteins, such as antibodies[7]. The reaction results in the formation of a stable urethane (B1682113) bond[7].
Q2: What is the optimal pH for reacting a this compound with a protein?
A2: The optimal pH for the reaction of an NHS ester with primary amines on a protein is typically in the range of 7.2 to 8.5[8]. A slightly basic pH ensures that a sufficient number of primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH values[][8]. Carbonate-bicarbonate buffer at pH 8.5 is commonly used for these reactions.
Q3: What buffers should I avoid in my conjugation reaction?
A3: It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the primary amines on your target protein for reaction with the NHS carbonate ester, leading to significantly reduced conjugation efficiency and the formation of undesired side products.
Q4: How should I prepare and handle the this compound linker?
A4: PC SPDP-NHS carbonate esters are sensitive to moisture and should be stored in a desiccated environment at low temperatures (e.g., -20°C)[2]. Before opening the vial, it should be allowed to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester. For use, the linker should be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before addition to the aqueous reaction mixture[].
Q5: What are the typical wavelengths and conditions for photocleavage?
A5: The photocleavage conditions depend on the specific photocleavable group in your linker.
-
o-Nitrobenzyl derivatives are commonly cleaved using UV light, typically around 365 nm[7].
-
Coumarin derivatives can be cleaved with near-UV or blue light, for instance, between 400-450 nm, which can be less damaging to biological samples[5]. The efficiency of cleavage is dependent on the light intensity and duration of exposure[5][7]. It is important to optimize these parameters for your specific construct and experimental setup.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Low Conjugation Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of NHS Carbonate Ester | - Allow the linker vial to warm to room temperature before opening to prevent moisture condensation.- Use anhydrous DMSO or DMF to prepare the linker stock solution.- Prepare the linker stock solution immediately before use.- Minimize the time the linker is in an aqueous buffer before conjugation. |
| Suboptimal Reaction pH | - Ensure the pH of the reaction buffer is between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal[8].- Use a freshly prepared buffer and verify the pH with a calibrated meter. |
| Presence of Competing Amines | - Ensure your protein is in an amine-free buffer (e.g., PBS, carbonate, or borate (B1201080) buffer).- Perform buffer exchange (e.g., dialysis or desalting column) if the protein is in a buffer containing Tris or glycine. |
| Insufficient Molar Excess of Linker | - Increase the molar ratio of the this compound to the antibody. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized. |
| Low Protein Concentration | - Increase the protein concentration. A concentration of at least 2 mg/mL is recommended to favor the bimolecular reaction over the hydrolysis of the linker. |
| Steric Hindrance | - The primary amines on the protein may not be accessible. While difficult to address without protein engineering, consider that complete labeling of all lysines is unlikely. |
Issue 2: Protein Precipitation or Aggregation During or After Conjugation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Molar Excess of Linker | - Over-conjugation can alter the physicochemical properties of the antibody, leading to aggregation. Reduce the molar excess of the linker in the reaction. |
| Hydrophobic Nature of the Payload | - The hydrophobicity of the drug-linker can cause the ADC to aggregate. Introduce a small percentage (e.g., 5-10%) of a water-miscible organic co-solvent like DMSO or propylene (B89431) glycol in the conjugation buffer. Be cautious as high concentrations can denature the antibody. |
| Suboptimal Buffer Conditions | - Ensure the buffer composition and pH are suitable for maintaining the stability of your specific antibody. |
| Inefficient Removal of Unreacted Linker | - Promptly purify the ADC after the reaction to remove unreacted, hydrophobic linker-payload that can contribute to aggregation. Use size exclusion chromatography (SEC) or tangential flow filtration (TFF)[1][][9]. |
Issue 3: Inefficient or Incomplete Photocleavage
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Wavelength of Light | - Verify the absorbance spectrum of your photocleavable linker and use a light source that emits at the optimal wavelength for cleavage (e.g., ~365 nm for o-nitrobenzyl, ~400-450 nm for coumarin)[5][7]. |
| Insufficient Light Intensity or Duration | - Increase the intensity of the light source or the duration of exposure. This may require optimization for your specific experimental setup. |
| "Inner Filter" Effect | - At high concentrations of the ADC, the outer layer of molecules can absorb most of the light, preventing it from reaching the molecules in the center of the solution. Dilute the sample or use a thinner sample vessel to ensure uniform light penetration. |
| Presence of Quenching Agents | - Ensure your buffer does not contain components that can quench the photochemical reaction. |
| Side Reactions | - Photocleavage of o-nitrobenzyl groups can generate nitroso-ketones or aldehydes as byproducts, which could potentially react with the released payload or other molecules[4]. If this is a concern, consider purification of the released payload after cleavage. |
Data Presentation
Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~180 minutes[4][10] |
| 8.5 | Room Temperature | ~130-180 minutes[4][10] |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | <10 minutes - ~125 minutes[][4][10] |
Note: The stability of NHS carbonate esters may differ, with some studies suggesting they can be less stable in aqueous alkaline media[7]. The reactivity is also influenced by the length of any spacer arms[7].
Table 2: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis but may require longer reaction times. |
| Reaction Time | 30 minutes to 4 hours | Monitor reaction progress to determine the optimal time. |
| Molar Excess of Linker | 5x - 20x | This should be empirically determined for your specific antibody and desired DAR. |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis. |
| Buffer | Amine-free (e.g., PBS, Borate, Carbonate) | Avoid Tris and Glycine. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
1. Materials:
- Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
- This compound
- Anhydrous DMSO or DMF
- Reaction Buffer (e.g., 0.1 M sodium carbonate buffer, pH 8.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification
2. Procedure:
- Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer like PBS.
- Prepare Antibody Solution: Adjust the concentration of the antibody to 2-5 mg/mL in the Reaction Buffer.
- Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
- Conjugation Reaction: Add the calculated volume of the linker solution to the antibody solution to achieve the desired molar excess. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
- Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: General Procedure for Photocleavage of the ADC
1. Materials:
- Purified ADC in a suitable buffer (e.g., PBS)
- UV lamp or LED light source with the appropriate wavelength
- Quartz or UV-transparent cuvette/plate
2. Procedure:
- Prepare ADC Sample: Dilute the ADC to a suitable concentration in a buffer that does not absorb strongly at the cleavage wavelength.
- Irradiation: Place the ADC sample in the cuvette or plate and expose it to the light source at the optimal wavelength (e.g., 365 nm for o-nitrobenzyl linkers) for a predetermined amount of time. The optimal time and light intensity should be determined empirically.
- Analysis: Analyze the sample using techniques such as HPLC, SDS-PAGE, or mass spectrometry to confirm the cleavage and release of the payload.
- Purification (if necessary): If the released payload needs to be separated from the antibody, purification methods like size exclusion chromatography or dialysis can be used[1][][9].
Visualizations
Caption: Experimental workflow for ADC synthesis and photocleavage.
Caption: Troubleshooting logic for low drug-to-antibody ratio (DAR).
Caption: Simplified reaction of an antibody with the NHS carbonate ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemreu.ku.edu [chemreu.ku.edu]
- 6. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
PC SPDP-NHS carbonate ester hydrolysis rate at different pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the hydrolysis of PC SPDP-NHS carbonate ester at different pH levels.
Frequently Asked Questions (FAQs)
Q1: What does "PC" in this compound stand for?
A1: "PC" stands for Photocleavable . This indicates that the linker contains a moiety that can be cleaved upon exposure to light of a specific wavelength, often in the UV range.[1][2][3][4] This functionality allows for the controlled release of conjugated molecules.
Q2: What is the primary factor influencing the hydrolysis rate of the NHS ester in this compound?
A2: The primary factor influencing the hydrolysis rate of the N-hydroxysuccinimide (NHS) ester is the pH of the aqueous solution . The rate of hydrolysis significantly increases as the pH becomes more alkaline.[5][6][7][8]
Q3: How does pH affect the stability of the this compound?
A3: The stability of the NHS ester group is highly pH-dependent. In acidic to neutral conditions (pH < 7), the hydrolysis is relatively slow. However, as the pH increases into the alkaline range (pH > 7), the rate of hydrolysis accelerates dramatically. This is a critical consideration as the optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[5][7][8] Therefore, a balance must be struck to favor the aminolysis reaction over hydrolysis.
Q4: What are the competing reactions for this compound in an aqueous buffer?
A4: In an aqueous buffer containing a primary amine (e.g., a protein), the this compound undergoes two main competing reactions:
-
Aminolysis: The desired reaction where the NHS ester reacts with a primary amine to form a stable amide bond.
-
Hydrolysis: The undesirable reaction where the NHS ester reacts with water, cleaving the ester and rendering it inactive for conjugation.[6][9]
Q5: Are there any quantitative data available for the hydrolysis rate of this compound at different pH values?
Quantitative Data on NHS Ester Hydrolysis (Reference)
The following table summarizes the hydrolysis half-life of various NHS esters at different pH values and temperatures. This data is intended for reference purposes, and the actual hydrolysis rate of this compound should be determined experimentally.
| Compound Type | pH | Temperature (°C) | Half-life |
| General NHS Ester | 7.0 | 0 | 4-5 hours |
| General NHS Ester | 8.0 | RT | ~1 hour |
| General NHS Ester | 8.6 | 4 | 10 minutes |
| General NHS Ester | 9.0 | RT | < 10 minutes |
Data compiled from multiple sources.[7][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: Reaction pH is too high, or the reaction time is too long. | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[5] - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[5] - Use the this compound immediately after preparing the solution. |
| Inactive Reagent: The solid reagent has been compromised by moisture. | - Store the reagent desiccated at -20°C.[12] - Allow the reagent vial to warm to room temperature before opening to prevent condensation.[12][13] | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine). | - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer.[5][12] | |
| Precipitation During Reaction | Poor Solubility of the Linker: The this compound may have limited solubility in aqueous buffers. | - Dissolve the linker in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.[5] |
| Protein Aggregation: The addition of the linker solution or changes in pH may cause the protein to aggregate. | - Ensure the protein is stable in the chosen reaction buffer. - Optimize the concentration of the linker and protein. | |
| Inconsistent Results | Variability in Reagent Activity: The degree of hydrolysis of the stock reagent may vary. | - Aliquot the solid reagent into single-use vials to minimize exposure to moisture.[12] - Experimentally verify the activity of the reagent before critical experiments. |
Experimental Protocols
Protocol for Monitoring this compound Hydrolysis via UV-Vis Spectrophotometry
This protocol allows for the determination of the hydrolysis rate of the NHS ester by monitoring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS).[13][14][15][16]
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Aqueous buffers of desired pH values (e.g., phosphate (B84403) buffer at pH 7.0, 7.5, 8.0, and 8.5)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Stock Solution:
-
Carefully weigh out a small amount of this compound.
-
Dissolve the ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM). This solution should be prepared immediately before use.
-
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
-
Prepare the Reaction Mixture:
-
Pipette the desired aqueous buffer (e.g., 1 mL of pH 7.5 phosphate buffer) into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and blank the instrument with the buffer.
-
-
Initiate the Hydrolysis Reaction:
-
Add a small volume of the concentrated stock solution of the this compound to the buffer in the cuvette to achieve the desired final concentration (e.g., 0.1 mM).
-
Quickly mix the solution by gentle pipetting or inversion.
-
-
Monitor the Reaction:
-
Immediately start recording the absorbance at 260 nm at regular time intervals (e.g., every 30 seconds) for a period sufficient to observe a significant change in absorbance.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time.
-
The initial rate of hydrolysis can be determined from the initial slope of the curve.
-
The half-life (t½) of the NHS ester can be calculated from the pseudo-first-order rate constant (k), which is obtained by fitting the data to an exponential curve.
-
References
- 1. Oligo Modified Linker Attachment Chemistry [biosyn.com]
- 2. PC Alkyne-PEG4-NHS carbonate ester, 1802907-98-7 | BroadPharm [broadpharm.com]
- 3. Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanocomposix.com [nanocomposix.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: NHS Esters in Bioconjugation
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation, and what is the optimal pH?
A1: The primary reaction of an NHS ester is the acylation of primary amines (–NH₂), such as the N-terminus of a protein and the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[1] This reaction is highly pH-dependent, with an optimal range of 7.2 to 8.5.[2][3] Below this range, the amine groups are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[2] For many applications, a pH of 8.3-8.5 is considered optimal.[4]
Q2: What is the most common side reaction with NHS esters?
A2: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water. This reaction competes with the desired amidation, converting the NHS ester into a non-reactive carboxylic acid and reducing the overall conjugation efficiency. The rate of hydrolysis increases significantly with increasing pH.[5]
Q3: Can NHS esters react with other amino acid residues besides primary amines?
A3: Yes, NHS esters can react with other nucleophilic amino acid side chains, although generally at a slower rate than with primary amines. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can be acylated to form ester bonds. These O-acylations are less stable than amide bonds and can be hydrolyzed.[1]
-
Sulfhydryl groups: The thiol group of cysteine is a strong nucleophile and can react to form a thioester linkage, which is also more labile than an amide bond.[1]
-
Imidazole (B134444) groups: The imidazole ring of histidine can also exhibit some reactivity.[1]
Q4: Which buffers should I use for NHS ester conjugation, and which should I avoid?
A4: Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers within the optimal pH range of 7.2 to 8.5.[2] It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethylethanesulfonic acid) and glycine, as they will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[2][6]
Q5: My protein precipitates after the labeling reaction. What could be the cause?
A5: Protein precipitation can occur due to over-labeling, which can alter the protein's charge and solubility. To mitigate this, you can try reducing the molar excess of the NHS ester, performing the reaction at a lower temperature (e.g., 4°C), or using a different buffer system.
Q6: How can I quench the NHS ester reaction?
A6: To stop the reaction, you can add a quenching reagent that contains a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM. This will react with any remaining unreacted NHS ester.[7]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range is 7.2-8.5.[2] At lower pH, amines are protonated and unreactive. |
| Hydrolyzed NHS Ester | NHS esters are moisture-sensitive. Use fresh, high-quality NHS ester and prepare solutions immediately before use.[7] Store stock reagents desiccated at -20°C. |
| Presence of Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris, glycine).[2][6] Other nucleophiles in your sample can also compete. |
| Low Protein Concentration | Low protein concentrations can favor the competing hydrolysis reaction. A protein concentration of at least 2 mg/mL is recommended. |
| Inaccessible Amine Groups | The primary amines on your protein may be sterically hindered or buried within the protein structure. Consider denaturing the protein if its final structure is not critical. |
Issue 2: Heterogeneous or Non-Specific Labeling
| Potential Cause | Recommended Action |
| Reaction with Other Nucleophilic Residues | Side reactions with tyrosine, serine, threonine, or cysteine can lead to a heterogeneous product.[1] |
| Over-labeling | A high molar excess of the NHS ester can lead to the modification of multiple sites, including less reactive ones. |
| pH Drift During Reaction | The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, affecting reactivity. |
To address heterogeneity:
-
Optimize pH: Adjusting the pH can modulate the reactivity of different nucleophilic groups. For example, lowering the pH can decrease the reactivity of primary amines and potentially increase the relative reactivity of other groups.
-
Control Molar Ratio: Carefully titrate the molar ratio of NHS ester to your protein to control the degree of labeling.
-
Purification: Use purification techniques like HPLC to separate different conjugate species.[8]
Data Presentation
Table 1: Stability of NHS Esters (Hydrolysis Half-life)
The stability of NHS esters is highly dependent on pH and temperature. The primary competing reaction is hydrolysis.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[9] |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes[9] |
| 9.0 | Room Temperature | Minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid Residue | Functional Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine (ε-amine) | Primary Amine | Very High | Amide | Very Stable |
| N-terminus | Primary Amine | High | Amide | Very Stable |
| Cysteine | Sulfhydryl (Thiol) | Moderate | Thioester | Labile[1] |
| Tyrosine | Phenolic Hydroxyl | Low | Ester | Labile[1] |
| Serine/Threonine | Aliphatic Hydroxyl | Very Low | Ester | Very Labile[1] |
| Histidine | Imidazole | Very Low | Acyl-imidazole | Very Labile |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or amine-free DMF to a high concentration (e.g., 10-100 mM).
-
Perform the Conjugation:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.[5]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[5]
-
Purify the Conjugate: Remove unreacted NHS ester, the hydrolyzed product, and the quenching reagent using a desalting column, dialysis, or HPLC.
Protocol 2: Analysis of Conjugates by HPLC-MS and Peptide Mapping
This protocol outlines a general workflow for identifying the sites of modification and quantifying side products.
1. Intact Mass Analysis:
-
Analyze the purified conjugate by LC-MS to determine the distribution of species with different degrees of labeling. This provides an overall assessment of the conjugation efficiency.
2. Peptide Mapping for Site-Specific Analysis:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein conjugate in a buffer containing a chaotropic agent (e.g., 6 M Guanidine HCl).
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Buffer exchange the denatured, reduced, and alkylated protein into a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Digest the protein with a protease such as trypsin overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reversed-phase HPLC.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use database searching software to identify the peptides based on their MS/MS fragmentation patterns.
-
Manually inspect the spectra to identify peptides that have been modified by the NHS ester. The mass of the modification will be added to the mass of the modified amino acid residue.
-
By identifying the modified peptides, you can pinpoint the specific lysine residues and any other amino acids that have reacted with the NHS ester.
-
Quantification of specific modified peptides can be achieved by comparing their peak areas in the HPLC chromatogram.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Photocleavage Efficiency of PC Linkers
Welcome to the technical support center for photocleavable (PC) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the efficiency of photocleavage in your experiments.
Troubleshooting Guide
Low or inefficient photocleavage can be a significant hurdle in experiments involving light-induced release of molecules. The following table outlines common problems, their potential causes, and recommended solutions to enhance the efficiency of your photocleavage reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cleavage | Incorrect Wavelength: The light source wavelength does not sufficiently overlap with the absorption spectrum of the photocleavable linker.[1] | Verify the absorbance maximum (λmax) of your specific PC linker and ensure your light source emits at or near this wavelength. For many o-nitrobenzyl (ONB) linkers, this is around 365 nm, while coumarin-based linkers often cleave with blue light (400-450 nm).[2][3] |
| Insufficient Light Intensity: The power of the light source is too low, or the distance to the sample is too great, leading to incomplete cleavage.[1] | Increase the light intensity by using a more powerful lamp or moving the light source closer to the sample. Monitor for any potential sample heating or photodamage. | |
| Inadequate Irradiation Time: The duration of light exposure is not long enough to achieve complete cleavage.[1][4] | Perform a time-course experiment to determine the optimal irradiation time. Monitor the reaction progress using analytical methods like HPLC, LC-MS, or TLC.[1][4] | |
| Solvent Issues: The solvent may be absorbing the UV light or may not be optimal for the photocleavage reaction. | Use a solvent that is transparent at the cleavage wavelength.[4] The polarity and protic nature of the solvent can influence the reaction; consult literature for the optimal solvent for your specific PC linker.[1] | |
| Slow Cleavage Rate | Low Quantum Yield (QY) of the Linker: The intrinsic photochemical property of the linker is inefficient.[1] | Consider switching to a PC linker with a higher reported quantum yield. Structural modifications to the linker, such as adding electron-donating groups, can sometimes improve QY.[1] |
| Oxygen Quenching: Dissolved oxygen in the solvent can quench the excited state of the photolabile group, reducing cleavage efficiency.[1] | Degas the solvent by sparging with an inert gas like argon or nitrogen before and during the irradiation process.[1] | |
| Poor Light Penetration (for solid-phase synthesis): The light is not reaching all the linkers attached to the solid support (e.g., beads).[5] | For solid-phase synthesis, ensure adequate agitation or stirring to keep the solid support suspended and evenly illuminated.[4][5] In some cases, crushing the beads can increase the surface area exposed to light.[5] | |
| Side Reactions or Degradation of Payload | Wavelength is Too Short: High-energy UV light (short wavelength) can potentially damage sensitive biomolecules or payloads.[6][7] | If your payload is sensitive, consider using a PC linker that cleaves at a longer, less damaging wavelength (e.g., >350 nm).[6] Two-photon excitation can also be a gentler alternative for biological applications.[6] |
| Excessively High Light Intensity: Very high light intensity can sometimes lead to unwanted side reactions or degradation of the released molecule.[1] | Optimize the light intensity to find a balance between efficient cleavage and minimizing side reactions. This may involve adjusting the power of the light source or the sample's distance from it.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal wavelength for photocleavage?
A1: The ideal wavelength for photocleavage is one that strongly overlaps with the absorption spectrum of your specific photocleavable protecting group (PPG).[1] Using a wavelength that is too far from the absorbance maximum will result in inefficient light absorption and poor cleavage. For o-nitrobenzyl (ONB) based linkers, a common wavelength is 365 nm.[3] For coumarin-based linkers, longer wavelengths in the blue light spectrum (400-450 nm) are often effective and can be less damaging to biological samples.[2] It is generally beneficial to use wavelengths longer than 350 nm to minimize potential cell damage.[6]
Q2: How can I monitor the progress of my photocleavage reaction?
A2: You can monitor the progress of your photocleavage reaction using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the cleaved product from the starting material.[8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification and quantification. For real-time monitoring, online UV-Vis spectroscopy can track the disappearance of the starting material.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the reaction.[1]
Q3: Does the solvent choice matter for photocleavage efficiency?
A3: Yes, the choice of solvent is critical. The solvent should be transparent at the irradiation wavelength to ensure the light reaches the PC linker.[4] The polarity and protic nature of the solvent can also significantly impact the reaction. Some reactions perform better in polar aprotic solvents, while others may require protic solvents. It is advisable to consult the literature for the optimal solvent for your specific PC linker. For solid-phase synthesis, the solvent must also be compatible with the resin and allow for adequate swelling.[4]
Q4: What is quantum yield (QY) and how does it affect photocleavage?
A4: The quantum yield (Φ or QY) is a measure of the efficiency of a photochemical process. It represents the number of times a specific event (in this case, cleavage of the linker) occurs per photon absorbed by the system.[10] A higher quantum yield indicates a more efficient photocleavage reaction.[1] If you are experiencing low efficiency, consider using a PC linker with a known higher quantum yield. For example, some 1-(2-nitrophenyl)ethyl phosphate (B84403) esters have reported high cleavage quantum yields of 0.49–0.63.[9]
Q5: My payload is sensitive to UV light. What are my options?
A5: If your payload is sensitive to UV light, you have several options. You can choose a PC linker that cleaves at a longer, less damaging wavelength, such as coumarin-based linkers that are sensitive to blue light (400-450 nm).[2] Another strategy is to use two-photon excitation, which utilizes longer wavelength light (e.g., 710 nm or 750 nm for ONB linkers) and excites the molecule only at the focal point, minimizing damage to the surrounding sample.[7]
Experimental Protocols
Protocol 1: General Procedure for Photocleavage of a Payload from a Solid Support
This protocol provides a general framework for the light-induced cleavage of a molecule attached to a solid-phase resin via a PC linker.
1. Materials and Reagents:
-
Peptide-resin or molecule-resin conjugate with a photolabile linker
-
UV-transparent reaction vessel (e.g., quartz or borosilicate glass)
-
Appropriate solvent (e.g., HPLC-grade acetonitrile, DMF, or a suitable buffer)
-
Light source emitting at the correct wavelength (e.g., 365 nm LED photoreactor)
-
Stirring or agitation mechanism (e.g., magnetic stirrer or shaker)
-
Analytical instruments (e.g., HPLC, LC-MS) for monitoring
2. Procedure:
-
Resin Preparation: Swell the resin-bound substrate in the chosen solvent for 30-60 minutes.[4]
-
Reaction Setup: Transfer the swollen resin slurry to the UV-transparent reaction vessel. Add enough solvent to ensure the resin is fully submerged and can be agitated freely.[4] If oxygen quenching is a concern, degas the solvent by bubbling an inert gas (e.g., argon) through the slurry for 15-20 minutes.
-
Irradiation: Place the reaction vessel in the photoreactor at a fixed and reproducible distance from the light source. Begin agitation to keep the resin suspended. Turn on the light source to start the cleavage reaction.[4]
-
Monitoring: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot of the supernatant (the solution containing the cleaved payload). Analyze the aliquots by HPLC or LC-MS to quantify the amount of released product.[4]
-
Completion and Workup: Continue irradiation until the monitoring indicates that the reaction has reached completion (i.e., no further increase in the cleaved product). Once complete, turn off the light source. Filter the reaction mixture to separate the resin from the solution containing the cleaved payload. Wash the resin with additional solvent to recover any remaining product. The combined filtrates contain your cleaved molecule.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemreu.ku.edu [chemreu.ku.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. azom.com [azom.com]
- 7. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Technical Support Center: Heterobifunctional Crosslinkers
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with heterobifunctional crosslinkers. Below you will find troubleshooting guides and frequently asked questions to help you navigate common issues in your experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during conjugation experiments using heterobifunctional crosslinkers.
| Problem | Potential Cause | Solution |
| Low or No Conjugation | Inefficient initial protein activation: The first step of reacting the crosslinker with the first protein was unsuccessful. | - Optimize Molar Excess of Crosslinker: Empirically test different molar excess ratios of crosslinker to protein. More dilute protein solutions may require a higher molar excess.[1][2] - Verify Reagent Quality: Ensure the crosslinker is fresh and has been stored correctly, protected from moisture.[3][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][5] - Check Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the intended reaction.[4][5] |
| Hydrolysis of the reactive group: The less stable reactive group (e.g., NHS ester) hydrolyzed before reacting with the target protein. | - Prompt Usage: Dissolve the crosslinker in a dry, water-miscible organic solvent (like DMSO or DMF) immediately before use and add it to the reaction mixture promptly.[3][6] - Control pH: Maintain the optimal pH for the specific reactive group. For NHS esters, a pH of 7.0-7.5 is recommended for the activation step.[3][7] - Use Stable Analogs: Consider using crosslinkers with more stable reactive groups if hydrolysis is a persistent issue.[8] | |
| Absence of target functional groups: The second protein lacks available functional groups (e.g., free sulfhydryls) for the second step of the conjugation. | - Reduce Disulfides: If targeting sulfhydryl groups, ensure disulfide bonds in the protein are fully reduced using a reducing agent like TCEP. It is crucial to remove the reducing agent before proceeding with the conjugation.[7][8] | |
| Protein Aggregation/Precipitation | High concentration of organic solvent: The solvent used to dissolve the crosslinker is causing the protein to precipitate. | - Minimize Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture below 10%.[6][7] |
| Hydrophobicity of the crosslinker: Some crosslinkers are inherently hydrophobic and can cause aggregation of the modified protein. | - Use Water-Soluble Crosslinkers: Employ a water-soluble analog of the crosslinker, such as Sulfo-SMCC instead of SMCC, to improve solubility and reduce aggregation.[6][9] - Incorporate Hydrophilic Spacers: Choose crosslinkers with hydrophilic spacer arms, such as those containing polyethylene (B3416737) glycol (PEG) units.[9][10] | |
| Formation of Undesired Conjugates (e.g., Homodimers) | Inefficient removal of excess crosslinker: Unreacted crosslinker from the first step reacts with the second protein, leading to homodimerization. | - Thorough Purification: After activating the first protein, it is critical to remove all non-reacted crosslinker using a desalting column or dialysis.[1][7] |
| Suboptimal reaction conditions: The reaction conditions favor self-conjugation. | - Sequential Addition: Heterobifunctional crosslinkers are designed for a two-step (sequential) conjugation process.[11][12] Ensure the first reaction is complete and the excess crosslinker is removed before adding the second protein. |
Frequently Asked Questions (FAQs)
Q1: What is a heterobifunctional crosslinker and why is it used?
A1: A heterobifunctional crosslinker is a reagent with two different reactive groups at the ends of a spacer arm.[12][13] This design allows for the selective and sequential covalent linking of two different molecules. The primary advantage of this two-step approach is the significant reduction of unwanted side reactions like self-conjugation or polymerization, which are common with homobifunctional crosslinkers (reagents with two identical reactive groups).[10][12]
Q2: My NHS ester crosslinker seems to be inefficient. What is the most common reason for this?
A2: The most common issue with N-hydroxysuccinimide (NHS) ester crosslinkers is their susceptibility to hydrolysis in aqueous solutions.[6][14] This competing reaction with water inactivates the crosslinker by converting the NHS ester to a non-reactive carboxyl group, which can no longer react with primary amines on the target molecule. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.[6][14]
Q3: How can I prevent the hydrolysis of the NHS ester group?
A3: To minimize hydrolysis, it is crucial to:
-
Work quickly: Prepare a stock solution of the crosslinker in a dry organic solvent like DMSO or DMF immediately before use.[6]
-
Control the pH: Perform the reaction at a pH between 7.0 and 7.5, where the reaction with primary amines is efficient, but hydrolysis is less rapid.[3][7]
-
Store reagents properly: Store the crosslinker desiccated at the recommended temperature (-20°C is common) and allow the vial to warm to room temperature before opening to prevent moisture condensation.[3][5]
Q4: What are the optimal pH conditions for the two-step conjugation using an NHS-ester/maleimide (B117702) crosslinker like SMCC?
A4: The two reactive groups have different optimal pH ranges:
-
NHS ester reaction with amines: pH 7.0 - 7.5 is optimal for forming a stable amide bond.[3][7]
-
Maleimide reaction with sulfhydryls: pH 6.5 - 7.5 is ideal for forming a stable thioether bond.[7][11] It is important to perform the conjugation in a buffer free of extraneous amines and thiols.[5][11]
Q5: What should I do if my protein precipitates after adding the crosslinker solution?
A5: Protein precipitation is often due to the low aqueous solubility of the crosslinker or the organic solvent used to dissolve it.[6] To address this:
-
Use a water-soluble analog: For example, use Sulfo-SMCC instead of SMCC. The sulfonate group on Sulfo-SMCC increases its water solubility.[6]
-
Limit the organic solvent: Ensure the final concentration of DMSO or DMF in your reaction is low, typically under 10%.[7]
-
Choose a hydrophilic crosslinker: Select a crosslinker with a polyethylene glycol (PEG) spacer arm to enhance the solubility of the modified protein.[9]
Experimental Protocols & Data
Quantitative Parameters for SMCC Crosslinking
| Parameter | Recommended Value | Notes |
| Molar Excess of Crosslinker to Protein (Amine-containing) | ||
| 5–10 mg/mL protein | 5- to 10-fold | Higher protein concentrations require a lower molar excess of the crosslinker.[1] |
| 1–4 mg/mL protein | 20-fold | [1] |
| <1 mg/mL protein | 40- to 80-fold | [1] |
| pH for NHS Ester Reaction | 7.0 - 7.5 | [3][5] |
| pH for Maleimide Reaction | 6.5 - 7.5 | [7] |
| Incubation Time (NHS Ester) | 30-60 minutes at room temperature or 2 hours at 4°C | [1][3] |
| Incubation Time (Maleimide) | 1-2 hours at room temperature or overnight at 4°C | [7] |
| Final Organic Solvent Concentration | <10% | To avoid protein precipitation.[7] |
Detailed Methodology: Two-Step Protein Conjugation with SMCC
This protocol outlines the general procedure for conjugating two proteins using the heterobifunctional crosslinker SMCC.
Materials:
-
SMCC Crosslinker[3]
-
Dry DMSO or DMF[3]
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5)[3]
-
Desalting columns[7]
Procedure:
Step 1: Activation of Amine-Containing Protein (Protein 1)
-
Prepare Protein 1: Ensure Protein 1 is in the Conjugation Buffer. If the original buffer contains amines (like Tris), it must be exchanged.[15]
-
Prepare SMCC Solution: Immediately before use, dissolve the required amount of SMCC in dry DMSO or DMF to create a stock solution (e.g., 50 mM).[3]
-
Crosslinking Reaction: Add the appropriate volume of the SMCC stock solution to the Protein 1 solution to achieve the desired molar excess.[3]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][3]
-
Removal of Excess SMCC: This is a critical step. Remove the non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[1][7]
Step 2: Conjugation to Sulfhydryl-Containing Protein (Protein 2)
-
Prepare Protein 2: Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent.[8]
-
Conjugation Reaction: Immediately combine the desalted, maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.[7]
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine can be added to quench any unreacted maleimide groups.[8]
Visualizations
Caption: A two-step workflow for protein-protein conjugation using a heterobifunctional crosslinker.
Caption: A decision tree for troubleshooting low conjugation efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 9. youtube.com [youtube.com]
- 10. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 11. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
impact of buffer choice on PC SPDP-NHS carbonate ester reactions
Welcome to the technical support center for PC SPDP-NHS carbonate ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing conjugation experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker?
A this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][2] It has three key components:
-
PC (Photocleavable) Linker: This component, often containing an o-nitrobenzyl group, allows the conjugate to be cleaved using UV light, enabling the controlled release of a payload. This cleavage step is independent of the initial conjugation reaction.
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This part of the linker contains two reactive groups: a sulfhydryl-reactive 2-pyridyldithiol group and an amine-reactive NHS ester. The disulfide bond formed is cleavable with reducing agents.[3][4][5]
-
NHS Carbonate Ester: This is the amine-reactive group that forms a stable urethane (B1682113) linkage with primary amines (e.g., lysine (B10760008) residues on an antibody). It is known to be highly reactive and susceptible to hydrolysis in aqueous solutions.[6]
Q2: What is the optimal pH for the conjugation reaction?
The optimal pH for reacting an NHS carbonate ester with a primary amine is a balance between two competing factors:
-
Amine Reactivity: Primary amines must be deprotonated (-NH2) to act as effective nucleophiles. This is favored at a slightly alkaline pH.
-
Linker Hydrolysis: The NHS carbonate ester is susceptible to hydrolysis, where it reacts with water instead of the amine. This competing reaction also accelerates at a higher pH.[1][3]
The recommended pH range for this reaction is typically 7.2 to 8.5 .[3] A pH of 8.0 to 8.5 is often considered optimal for many applications to ensure efficient conjugation while managing the rate of hydrolysis.[7]
Q3: Which buffers are recommended for the conjugation reaction?
Non-nucleophilic buffers that can maintain a stable pH in the 7.2-8.5 range are essential. Commonly recommended buffers include:
-
Phosphate (B84403) buffer (e.g., 50-100 mM Sodium Phosphate)[1][4][6]
-
Carbonate/Bicarbonate buffer (e.g., 100 mM Sodium Bicarbonate)[1][4][7]
Q4: Are there any buffers I should avoid?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and Glycine , must be avoided. These buffers will compete with the target molecule for reaction with the NHS carbonate ester, leading to low conjugation yield and the formation of undesired byproducts.[3]
Q5: My this compound has low solubility in aqueous buffer. What should I do?
This is a common issue. PC SPDP-NHS carbonate esters, like many NHS esters, often have limited aqueous solubility.[1][3] The standard procedure is to first dissolve the linker in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][7] This stock solution is then added to your protein solution in the aqueous reaction buffer.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your conjugation experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive NHS Carbonate Ester: The linker is sensitive to moisture and may have hydrolyzed during storage or handling.[6] | Store the linker desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[8] |
| 2. Competing Hydrolysis: The reaction pH is too high, or the reaction time is too long, leading to excessive hydrolysis of the linker. NHS carbonates are known for their instability in aqueous alkaline media.[6] | Optimize the reaction pH within the 7.2-8.5 range. Consider starting at a lower pH (e.g., 7.5-8.0) to slow hydrolysis. Minimize the reaction time as much as possible. | |
| 3. Buffer Interference: The reaction buffer contains primary amines (e.g., Tris, Glycine) or other nucleophiles. | Perform a buffer exchange of your protein into a recommended non-amine-containing buffer like Phosphate, Bicarbonate, or Borate buffer prior to the reaction.[8] | |
| 4. Low Protein Concentration: The concentration of the target protein is too low, favoring the competing hydrolysis reaction. | Increase the concentration of the protein in the reaction mixture. A concentration of 2-5 mg/mL is often recommended.[8] | |
| Inconsistent Results / Poor Reproducibility | 1. pH Drift: During the reaction, the hydrolysis of the NHS carbonate ester releases N-hydroxysuccinimide, which can lower the pH of a weakly buffered solution, affecting the reaction rate. | Use a buffer with sufficient buffering capacity (e.g., 100 mM) to maintain a stable pH throughout the reaction. For large-scale reactions, monitor the pH and adjust if necessary. |
| 2. Impure Reagents: Impurities in the antibody/protein solution or the organic solvent can interfere with the reaction. | Ensure the protein purity is high (>95%). Use high-quality, anhydrous DMSO or amine-free DMF for preparing the linker stock solution.[3] | |
| Protein Aggregation/Precipitation | 1. High Drug-to-Antibody Ratio (DAR): The linker or attached payload is hydrophobic, and a high level of conjugation can lead to aggregation.[][10] | Reduce the molar excess of the this compound in the reaction to target a lower DAR. Optimize the reaction time and temperature. |
| 2. Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture is too high, causing the protein to precipitate. | Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume. |
Data Presentation
The stability of the NHS carbonate ester is critical for achieving high conjugation efficiency. The primary competing reaction is hydrolysis. The following tables summarize the half-life (τ1/2) of hydrolysis for model mPEG-NHS carbonates in different buffers, which provides insight into the linker's stability under various conditions. A shorter half-life indicates faster hydrolysis and a greater potential for reduced yield.
Table 1: Half-life (τ1/2) of mPEG-NHS Carbonate Hydrolysis in Borate Buffer (0.1 M) at 25°C [6]
| pH | Half-life (minutes) |
| 8.0 | ~40 - 140 (depending on spacer) |
| 9.0 | ~8 - 26 (depending on spacer) |
Data extracted from a study on mPEG-NHS carbonates, which are structurally analogous to the reactive end of the this compound.
Table 2: Half-life (τ1/2) of mPEG-NHS Carbonate Hydrolysis in Phosphate Buffer at 25°C [6]
| Buffer Concentration | pH | Half-life (minutes) |
| 0.1 M | 8.0 | ~40 - 136 (depending on spacer) |
| 0.5 M | 8.0 | ~8 - 41 (depending on spacer) |
Note: Increasing the phosphate buffer concentration appears to significantly increase the rate of hydrolysis.
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for conjugating a this compound to an antibody.
Caption: General workflow for antibody conjugation.
Reaction Mechanism: Aminolysis vs. Hydrolysis
The success of the conjugation depends on the aminolysis reaction outcompeting the hydrolysis reaction.
Caption: Competing reaction pathways for the NHS ester.
Detailed Protocol: Antibody Conjugation
This protocol provides a general method for conjugating a this compound to an antibody. Optimization may be required for specific antibodies and linkers.
1. Materials
-
Antibody (>95% purity) in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 OR 0.1 M sodium phosphate, pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., G-25) or dialysis cassette.
2. Procedure
-
Step 1: Antibody Preparation
-
If your antibody is in a buffer containing amines (like Tris), perform a buffer exchange into the cold Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
Step 2: Linker-NHS Carbonate Ester Preparation
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM. Vortex briefly to ensure it is fully dissolved. Do not store this solution.
-
-
Step 3: Conjugation Reaction
-
Calculate the volume of the 10 mM Linker stock solution needed for the desired molar excess (a 5- to 20-fold molar excess over the antibody is a common starting point).
-
While gently stirring the antibody solution, add the calculated volume of the Linker stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Step 4: Quenching (Optional)
-
To stop the reaction, add Quenching Buffer to a final concentration of 50 mM. This will consume any unreacted NHS carbonate ester.
-
Incubate for 15 minutes at room temperature.
-
-
Step 5: Purification
-
Purify the antibody-drug conjugate from unreacted linker and reaction byproducts using a G-25 size-exclusion column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified conjugate.
-
-
Step 6: Characterization
-
Determine the protein concentration and the Drug-to-Antibody Ratio (DAR).
-
Assess the level of aggregation using techniques like size-exclusion chromatography (SEC-HPLC).
-
Store the final conjugate under appropriate conditions (typically in aliquots at -80°C).
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. furthlab.xyz [furthlab.xyz]
- 10. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Photocleavable and Chemically Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of drug release, and ultimately, its therapeutic index. The choice between a photocleavable and a chemically cleavable linker strategy is a key decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective comparison of these two linker technologies, supported by available experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.
At a Glance: Photocleavable vs. Chemically Cleavable Linkers
| Feature | Photocleavable Linkers | Chemically Cleavable Linkers |
| Cleavage Trigger | External light source (UV or visible light) | Internal physiological conditions (low pH, high glutathione, specific enzymes) |
| Control over Cleavage | High spatiotemporal control | Dependent on the tumor microenvironment or cellular location |
| Stability | Generally high plasma stability in the absence of light | Varies by type; newer designs show high stability |
| Bystander Effect | Potentially high, as the payload can be released extracellularly | Varies; some linkers are designed for intracellular release, limiting this effect |
| Penetration | Limited by light penetration into tissues | Not limited by an external stimulus |
| Potential for Off-Target Toxicity | Low in the absence of light; potential for toxicity in illuminated healthy tissue | Can occur due to premature linker cleavage in circulation |
Quantitative Comparison of Linker Performance
Direct head-to-head comparisons of linker performance across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used. However, the following tables summarize available quantitative data to provide a comparative overview.
Table 1: Plasma Stability of Different Linker Types
| Linker Type | Specific Linker Example | ADC Construct | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Photocleavable | o-nitrobenzyl | mil40-MMAE | Not specified | > 6 days (under normal light) | [1] |
| Chemically Cleavable (pH-Sensitive) | Hydrazone | Not Specified | Human and Mouse | ~2 days | [2] |
| Chemically Cleavable (pH-Sensitive) | Silyl ether | MMAE conjugate | Human | > 7 days | [2] |
| Chemically Cleavable (Redox-Sensitive) | Hindered Disulfide | Not Specified | Not Specified | Generally high, but quantitative t½ varies with steric hindrance | [2] |
| Chemically Cleavable (Enzyme-Sensitive) | Valine-Citrulline | MMAE conjugate | Human | > 100 times more stable than hydrazone linker | [2] |
| Chemically Cleavable (Enzyme-Sensitive) | Triglycyl peptide (CX) | DM1 conjugate | Mouse | 9.9 days | [2] |
Table 2: Cleavage Efficiency and Cytotoxicity
| Linker Type | Specific Linker Example | Cleavage Condition | Cleavage Efficiency/Payload Release | In Vitro Cytotoxicity (IC50) | Reference |
| Photocleavable | Coumarin | Blue light (400-450 nm) | Quantum efficiency of 0.25; rapid release (<1 min) | 0.04 nmol·L⁻¹ (upon radiation) | [1][3] |
| Photocleavable | o-nitrobenzyl | UV light | Rapid release of cytotoxins | Up to 50-fold increase in cytotoxicity upon irradiation | [4] |
| Chemically Cleavable (pH-Sensitive) | Hydrazone | Acidic pH (4.5) | Rapid hydrolysis at low pH | Varies with payload and cell line | [5] |
| Chemically Cleavable (Redox-Sensitive) | Disulfide | 1-10 mM Glutathione | Efficient cleavage in reducing environment | Varies with payload and cell line | [6] |
| Chemically Cleavable (Enzyme-Sensitive) | Valine-Citrulline | Cathepsin B | Efficient cleavage by lysosomal proteases | Varies with payload and cell line | [7] |
| Chemically Cleavable (Enzyme-Sensitive) | Sulfatase-cleavable | Sulfatase | t½ = 24 min in presence of sulfatase | 61 and 111 pmol/L in HER2+ cells | [2] |
Mechanisms of Action and Experimental Workflows
Photocleavable Linkers
Photocleavable linkers offer a high degree of control over payload release, which is triggered by an external light source. This allows for precise spatiotemporal delivery of the cytotoxic agent to the tumor site, potentially minimizing off-target toxicity.
Caption: Mechanism of action for a photocleavable ADC linker.
Chemically Cleavable Linkers
Chemically cleavable linkers are designed to be stable in the systemic circulation and to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells. These triggers include acidic pH, high concentrations of reducing agents like glutathione, or the presence of specific enzymes such as cathepsins.
Caption: General mechanism of action for chemically cleavable ADC linkers.
Comparative Experimental Workflow
The evaluation of both photocleavable and chemically cleavable linkers involves a series of in vitro and in vivo experiments to determine their stability, cleavage kinetics, and efficacy.
Caption: Comparative experimental workflows for evaluating ADC linkers.
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[8]
Materials:
-
ADC of interest
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately quench any reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to separate it from plasma proteins.
-
Wash the captured ADC to remove any non-specifically bound proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Alternatively, the plasma samples can be processed to extract and quantify the amount of released payload by LC-MS/MS.
Data Analysis:
-
Plot the percentage of intact ADC or the average DAR as a function of time.
-
Calculate the half-life (t½) of the ADC in plasma.
Protocol 2: Photocleavage Assay
Objective: To determine the efficiency and kinetics of payload release from a photocleavable ADC upon light irradiation.
Materials:
-
ADC with a photocleavable linker
-
PBS or appropriate buffer
-
Light source with a specific wavelength (e.g., 365 nm for o-nitrobenzyl, 400-450 nm for coumarin)
-
UV-Vis spectrophotometer or HPLC system
-
Quartz cuvette or 96-well plate compatible with the light source
Procedure:
-
Prepare a solution of the ADC in PBS at a known concentration.
-
Transfer the solution to a quartz cuvette or a suitable well in a microplate.
-
Measure the initial absorbance spectrum or HPLC chromatogram of the ADC solution (time = 0).
-
Irradiate the sample with the light source at a controlled intensity and for specific durations (e.g., 1, 5, 10, 30, 60 minutes).
-
After each irradiation interval, measure the UV-Vis spectrum or run an HPLC analysis to monitor the decrease in the intact ADC peak and the increase in the released payload peak.
-
Include a dark control sample that is handled identically but not exposed to light to assess the stability of the linker in the absence of the trigger.
Data Analysis:
-
Plot the concentration of the intact ADC and the released payload as a function of irradiation time.
-
Calculate the rate of photocleavage.
-
The quantum yield of cleavage can be determined using chemical actinometry to measure the photon flux of the light source.[9]
Protocol 3: Cathepsin B Cleavage Assay (for Enzyme-Sensitive Linkers)
Objective: To evaluate the cleavage of a protease-sensitive linker by the lysosomal enzyme Cathepsin B.[7]
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT for enzyme activation)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Pre-activate the Cathepsin B according to the manufacturer's instructions, typically by incubation in a buffer containing a reducing agent like DTT.
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) in the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B (e.g., 20 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
Data Analysis:
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 4: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic potential of an ADC on cancer cells.[10]
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, control antibody, and free payload
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. For photocleavable ADCs, one set of plates should be exposed to the appropriate light source for a defined period, while a parallel set is kept in the dark.
-
Incubate the plates for a specified period (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.
Conclusion
The choice between photocleavable and chemically cleavable linkers is a critical decision in ADC development, with each strategy offering distinct advantages and disadvantages. Photocleavable linkers provide unparalleled spatiotemporal control over drug release, which can potentially lead to a wider therapeutic window. However, the requirement for an external light source and the limited tissue penetration of light are significant hurdles for their clinical application in treating deep-seated tumors.
Chemically cleavable linkers, on the other hand, leverage the inherent physiological differences of the tumor microenvironment for payload release. This approach has been clinically validated in numerous approved ADCs. The ongoing development of novel chemically cleavable linkers with improved stability and more specific cleavage mechanisms continues to enhance the therapeutic potential of this class of ADCs.
Ultimately, the optimal linker strategy will depend on the specific target, the nature of the payload, and the clinical indication. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of different linker technologies, enabling the rational design of safer and more effective antibody-drug conjugates.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemreu.ku.edu [chemreu.ku.edu]
- 4. Novel antibody-drug conjugate with UV-controlled cleavage mechanism for cytotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific chemical modification of antibody fragments using traceless cleavable linkers | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Conjugation Efficiency of PC SPDP-NHS Carbonate Ester for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective and stable antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the PC SPDP-NHS carbonate ester, a photocleavable and heterobifunctional linker, against other common alternatives used in ADC development. The comparison focuses on conjugation efficiency, a key parameter that influences the drug-to-antibody ratio (DAR), stability, and overall therapeutic efficacy of the ADC.
Introduction to this compound
This compound is a specialized linker that incorporates three key functional elements:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, to form stable amide bonds.
-
Pyridyldithio (SPDP) Group: This moiety reacts with free sulfhydryl (thiol) groups to form a disulfide bond. This disulfide bond is cleavable under reducing conditions, such as those found inside a cell.
-
Photocleavable (PC) Moiety: This feature allows for the cleavage of the linker and release of the payload upon exposure to UV light, providing an additional mechanism of controlled drug release for research applications. The carbonate ester provides a linkage point for the photocleavable group.
The combination of these features makes this compound a versatile tool for creating ADCs with specific release mechanisms.
Quantitative Comparison of Linker Performance
The efficiency of a conjugation reaction is paramount as it directly impacts the drug-to-antibody ratio (DAR), which is a critical quality attribute of an ADC. An optimal DAR is typically sought to balance efficacy and potential toxicity. The following table summarizes key performance indicators for this compound and common alternatives.
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. Researchers should perform their own optimization studies.
| Linker Type | Reactive Groups | Typical Reaction pH | Reaction Time | Achievable DAR | Key Advantages | Key Disadvantages |
| This compound | NHS-ester, Pyridyldithio | 7.2-8.5 (NHS-ester), 6.5-7.5 (Pyridyldithio) | 1-4 hours | 2-8 | Photocleavable release, cleavable disulfide bond | Potential for disulfide bond reduction in vivo |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS-ester, Maleimide (B117702) | 7.2-8.5 (NHS-ester), 6.5-7.5 (Maleimide) | 1-4 hours | 2-8 | Forms stable thioether bond, widely used | Potential for maleimide hydrolysis and off-target reactions |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS-ester, Pyridyldithio | 7.2-8.5 (NHS-ester), 6.5-7.5 (Pyridyldithio) | 1-4 hours | 2-8 | Cleavable disulfide bond | Potential for premature drug release in circulation |
| Hydrazone Linkers | Hydrazide, Aldehyde/Ketone | 4.5-6.0 | 12-24 hours | 2-8 | Acid-sensitive cleavage in endosomes/lysosomes | Slower reaction kinetics, potential instability at neutral pH |
| Click Chemistry (e.g., DBCO-NHS ester) | NHS-ester, Dibenzocyclooctyne | 7.2-8.5 (NHS-ester), 4.0-8.5 (Click) | 1-12 hours | Site-specific | High specificity and efficiency, bioorthogonal | Requires introduction of azide/alkyne handles |
Experimental Protocols
Accurate determination of conjugation efficiency is crucial for ADC development. Below are detailed methodologies for a typical conjugation reaction and subsequent DAR analysis.
This protocol describes the conjugation of a drug to an antibody via a two-step process involving the modification of the antibody with the linker, followed by conjugation of the drug to the linker-modified antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Thiol-containing drug payload
-
Desalting columns (e.g., PD-10)
-
Reaction buffers: Conjugation buffer (e.g., PBS, pH 7.2-8.0), Reaction buffer for thiol-drug (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching reagent (e.g., Tris buffer or glycine)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in conjugation buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Antibody Modification: Add a calculated molar excess of the linker stock solution to the antibody solution. The molar ratio will need to be optimized but typically ranges from 5 to 20-fold molar excess of linker to antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with the reaction buffer for the thiol-drug.
-
Drug Conjugation: Add the thiol-containing drug payload to the linker-modified antibody solution. The molar excess of the drug will need to be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a quenching reagent to react with any remaining active linker.
-
Purification: Purify the resulting ADC from unconjugated drug and other reaction components using a desalting column or size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified ADC for protein concentration, DAR, and aggregation.
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to determine the average DAR of an ADC after reduction of the interchain disulfide bonds.
Materials:
-
Purified ADC sample
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
RP-HPLC system with a suitable column (e.g., C4 or C8)
-
Mobile phases: Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water), Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile)
Procedure:
-
Sample Preparation: Reduce the ADC sample by adding a sufficient concentration of DTT (e.g., final concentration of 10 mM) and incubating at 37°C for 30 minutes. This will separate the heavy and light chains of the antibody.
-
HPLC Analysis:
-
Inject the reduced ADC sample onto the RP-HPLC column.
-
Elute the light and heavy chains using a gradient of Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs attached to each chain.
-
Mass spectrometry (MS) provides a more precise determination of the DAR by measuring the mass of the intact or reduced ADC.
Materials:
-
Purified ADC sample
-
LC-MS system (e.g., Q-TOF)
-
Optional: Reducing agent (DTT) and deglycosylating enzyme (PNGase F)
Procedure:
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction and/or deglycosylation. For intact analysis, dilute the sample in a suitable buffer. For reduced analysis, follow the reduction procedure described for HPLC.
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the different ADC species using a suitable LC method.
-
Acquire the mass spectra of the eluting species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded antibody species.
-
Calculate the average DAR by taking the weighted average of the different species based on their relative abundance.
-
Visualizing the Workflow and Linker Chemistry
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The choice of linker is a critical decision in the development of an antibody-drug conjugate. This compound offers the unique advantage of photocleavability for research applications, in addition to the established amine and sulfhydryl reactivity. Its conjugation efficiency is comparable to other widely used linkers like SMCC and SPDP, allowing for the generation of ADCs with a controlled drug-to-antibody ratio. The selection of the optimal linker will ultimately depend on the specific characteristics of the antibody, the payload, and the desired mechanism of drug release. Rigorous experimental validation of conjugation efficiency and ADC stability is essential to ensure the development of a safe and effective therapeutic.
A Comparative Guide to Analytical Methods for Characterizing ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker component of an Antibody-Drug Conjugate (ADC) is a critical quality attribute that directly influences the efficacy, safety, and pharmacokinetic profile of the therapeutic.[1][2] Its stability in circulation and ability to release the cytotoxic payload at the target site are paramount.[3] Meticulous characterization of the linker and the resulting drug-to-antibody ratio (DAR) is therefore essential throughout the ADC development process.[4]
This guide provides an objective comparison of the primary analytical methods used to characterize ADC linkers, supported by experimental data and detailed protocols to aid in method selection and implementation.
Core Analytical Techniques: A Head-to-Head Comparison
The characterization of ADCs is a complex task requiring a multi-faceted analytical approach.[5][6] Several techniques are employed to determine key quality attributes such as the average DAR, the distribution of different drug-loaded species, the stability of the linker, and the location of conjugation. The most common methods include Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), Reversed-Phase Liquid Chromatography (RPLC), and UV/Vis Spectroscopy.[7][8][9]
The choice of method depends on the specific characteristic being investigated, the stage of development, and the nature of the ADC itself (e.g., cysteine vs. lysine (B10760008) conjugation).[7][10] For instance, HIC and MALDI-TOF-MS are often favored for initial, rapid screenings of average DAR, while liquid chromatography combined with high-resolution mass spectrometry provides more detailed molecular weight information.[7][11]
Data Summary: Quantitative Comparison of Methods
| Analytical Method | Primary Application | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution Analysis | Average DAR, drug load distribution, unconjugated antibody level.[8][12] | Separates species under native, non-denaturing conditions, preserving the ADC's structure.[12][13] High resolution for cysteine-linked ADCs.[8] | Traditional salt-based mobile phases are incompatible with MS.[9][14] Less effective for heterogeneous lysine-conjugated ADCs.[8] |
| Mass Spectrometry (MS) | Definitive Mass Measurement | Accurate mass of intact ADC and subunits, average DAR, DAR distribution, conjugation site mapping, linker integrity.[5][15] | High specificity and sensitivity; can be coupled with chromatography (LC-MS).[16] Provides detailed structural information.[5] | Can be complex and requires specialized instrumentation.[17] Native MS is needed for non-covalent complexes.[18] |
| Reversed-Phase Liquid Chromatography (RPLC) | DAR and Purity Analysis | Average DAR, drug load distribution, free drug-linker species.[9] | Robust and highly reproducible.[10] Mobile phase is compatible with MS detection.[9] | Denaturing conditions can cause dissociation of cysteine-linked ADCs.[8][] |
| UV/Vis Spectroscopy | Average DAR Determination | Provides a simple, calculated average DAR.[6] | Simple, rapid, and convenient for routine analysis.[8][10] | Only provides an average DAR, no distribution information.[9] Requires distinct absorbance maxima for the antibody and the drug.[8][9] |
Key Experimental Workflows & Decision Making
Choosing the appropriate analytical strategy is crucial. The following diagrams illustrate a general characterization workflow and a decision-making process for selecting the right tool for the question at hand.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate ADC characterization. Below are methodologies for two key experiments.
Protocol: DAR Distribution Analysis by HIC-HPLC
This method separates ADC species based on the increased hydrophobicity imparted by the drug-linker payload, making it the gold standard for analyzing cysteine-conjugated ADCs.[12][13]
-
Objective: To determine the average DAR and the distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Materials:
-
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 5 column volumes at a flow rate of 0.8 mL/min.
-
Sample Injection: Inject 10-20 µL of the prepared ADC sample.
-
Gradient Elution: Run a linear gradient to separate the ADC species.[17]
-
0-2 minutes: Hold at 100% Mobile Phase A.
-
2-20 minutes: Linear gradient from 0% to 100% Mobile Phase B.
-
20-25 minutes: Hold at 100% Mobile Phase B.
-
25-30 minutes: Return to 100% Mobile Phase A and re-equilibrate.
-
-
Data Acquisition: Monitor absorbance at 280 nm. Peaks will elute in order of increasing hydrophobicity (and increasing DAR). The unconjugated antibody (DAR0) will elute first.
-
Data Analysis: Integrate the peak area for each species. Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]
-
Protocol: In Vitro Linker Stability in Human Plasma
This assay is critical for predicting the in vivo stability of an ADC.[1] It measures the premature release of the free payload from the ADC in a biologically relevant matrix.[2][17]
-
Objective: To evaluate the stability of the ADC linker and quantify the release of free payload over time in human plasma.
-
Materials:
-
ADC sample.
-
Pooled human plasma (anticoagulant-treated).
-
Incubator set to 37°C.
-
Acetonitrile (ACN) with an appropriate internal standard for quenching and protein precipitation.
-
LC-MS/MS system for quantification of the released payload.
-
-
Procedure:
-
Incubation: Spike the ADC into human plasma at a final concentration of 100 µg/mL.[2][17] Prepare multiple aliquots for each time point.
-
Time Course: Incubate the samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours).[2] The T=0 sample represents the baseline.
-
Sample Processing: At each time point, stop the reaction by adding 3 volumes of cold ACN (with internal standard) to 1 volume of the plasma sample.
-
Protein Precipitation: Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.[17]
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new tube or HPLC vial. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released free payload.
-
Data Analysis: Plot the concentration of the released payload versus time to determine the rate of deconjugation and the stability of the linker.
-
By employing a combination of these robust analytical methods, researchers can build a comprehensive understanding of an ADC's linker chemistry, ensuring the development of safe and effective biotherapeutics.
References
- 1. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dls.com [dls.com]
- 4. adcreview.com [adcreview.com]
- 5. criver.com [criver.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 10. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 17. benchchem.com [benchchem.com]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Bioconjugation Chemistries: Alternatives to PC SPDP-NHS Carbonate Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety of the final product. While PC SPDP-NHS carbonate ester has been a staple in the field, a variety of alternative conjugation strategies have emerged, each with a unique set of advantages and disadvantages. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed methodologies, to inform the selection of the optimal bioconjugation strategy.
Executive Summary
The ideal bioconjugation chemistry offers a balance of high reaction efficiency, specificity for the target functional group, and stability of the resulting linkage in vivo, coupled with controlled release of the payload at the target site. This guide explores the performance of several alternatives to the disulfide-containing this compound, including:
-
Thiol-Reactive Maleimides: A widely used class of reagents that form stable thioether bonds with cysteine residues.
-
Copper-Free Click Chemistry: A bioorthogonal approach that provides high specificity and stability.
-
Enzyme-Mediated Ligation: A highly specific method that allows for precise control over the site of conjugation and the drug-to-antibody ratio (DAR).
Each of these technologies presents a distinct profile in terms of reaction kinetics, stability, and the homogeneity of the final product. The following sections provide a detailed comparison of these methods, including quantitative data and experimental protocols to aid in the selection of the most suitable approach for your research and development needs.
Comparative Performance Data
The choice of conjugation chemistry has a profound impact on the key characteristics of the resulting bioconjugate. The following tables summarize the performance of this compound and its alternatives across several key metrics.
Table 1: Comparison of Reaction Efficiency and Stoichiometry
| Linker/Method | Target Residue(s) | Typical Reaction Conditions | Reaction Time | Conjugation Yield | Stoichiometry Control |
| This compound | Lysine (B10760008), Cysteine | pH 7.2-8.5, Room Temp | 1-4 hours | Moderate to High | Poor (Lysine), Good (Cysteine) |
| Maleimide (B117702) | Cysteine | pH 6.5-7.5, Room Temp | 1-2 hours | High (>90%) | Good |
| Copper-Free Click Chemistry (SPAAC) | Azide/Alkyne | Physiological pH, 37°C | 1-18 hours | Very High (>95%) | Excellent |
| Microbial Transglutaminase (MTG) | Glutamine | pH 6-8, 25-37°C | 1-12 hours | High (>90%) | Excellent |
| Formylglycine-Generating Enzyme (FGE) | Cysteine (in consensus sequence) | Physiological pH, 37°C | 1-4 hours | High (>90%) | Excellent |
| Sortase A (SrtA) | C-terminal LPXTG motif, N-terminal Glycine | pH 7.5-8.5, 4-37°C | 1-6 hours | Moderate to High | Excellent |
Table 2: Comparison of Linkage Stability
| Linker/Method | Bond Formed | Stability in Plasma | Key Stability Features |
| This compound | Disulfide | Moderate (Reductively cleavable) | Cleavable by intracellular glutathione. |
| Maleimide | Thioether | High (but susceptible to retro-Michael addition) | Can undergo exchange with albumin thiols, leading to payload loss.[1] |
| Copper-Free Click Chemistry (SPAAC) | Triazole | Very High | Forms a highly stable and irreversible linkage. |
| Microbial Transglutaminase (MTG) | Isopeptide | Very High | Forms a stable, enzyme-resistant amide bond. |
| Formylglycine-Generating Enzyme (FGE) | Oxime/Hydrazone | High to Very High | Stability can be tuned based on the specific chemistry used to react with the aldehyde. |
| Sortase A (SrtA) | Peptide | Very High | Forms a native peptide bond that is stable in circulation. |
Reaction Mechanisms and Workflows
A clear understanding of the underlying reaction mechanisms and experimental workflows is essential for the successful implementation of any bioconjugation strategy.
This compound
This compound is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues, while the pyridyldithiol group reacts with sulfhydryl groups, such as those on cysteine residues, to form a cleavable disulfide bond.[2]
Figure 1: General workflow for bioconjugation using this compound.
Thiol-Reactive Maleimides
Maleimide chemistry is a popular method for site-specific conjugation to cysteine residues. The maleimide group reacts with a thiol via a Michael addition to form a stable thioether bond.[3]
References
A Comparative Guide to the Mass Spectrometry Analysis of PC SPDP-NHS Carbonate Ester Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The choice of linker connecting the antibody to the cytotoxic payload plays a critical role in the ADC's stability and mechanism of action. This guide provides a detailed comparison of the mass spectrometry (MS) analysis of ADCs synthesized with the innovative photocleavable PC SPDP-NHS carbonate ester linker against more traditional maleimide-based linkers.
The this compound is a heterobifunctional crosslinker featuring a photocleavable (PC) moiety, a disulfide bond within a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination allows for conjugation to primary amines (like lysine (B10760008) residues on an antibody) and subsequent payload attachment via a reducible disulfide bond, with the added advantage of being cleavable by UV light. This contrasts with common maleimide-based linkers which form stable thioether bonds with cysteine residues.
Performance Comparison: PC SPDP-NHS vs. Maleimide (B117702) Conjugates
The choice of linker significantly impacts the analytical workflow and the data obtained from mass spectrometry. Here, we compare key performance attributes based on typical experimental outcomes.
| Parameter | This compound Conjugate | Maleimide-Based Conjugate | Mass Spectrometry Method |
| Average Drug-to-Antibody Ratio (DAR) Determination Accuracy | High | High | Intact Mass Analysis (Native or Denaturing LC-MS) |
| Homogeneity Assessment | Moderate to High (depends on conjugation strategy) | High (for cysteine-based conjugation) | Intact Mass Analysis, Subunit Analysis |
| Linker Stability in Plasma (t½) | Dependent on disulfide bond stability | Generally high, but susceptible to retro-Michael reaction | LC-MS/MS quantification of free payload and DAR over time |
| Ease of Conjugation Site Identification | High (with photocleavage) | Moderate to High | Peptide Mapping (LC-MS/MS) |
| Potential for Analytical Artifacts | Minimal with optimized photocleavage | Maleimide ring hydrolysis can introduce mass heterogeneity | Peptide Mapping (LC-MS/MS) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometry analysis. Below are representative protocols for the characterization of ADCs prepared with this compound and maleimide-based linkers.
Protocol 1: Intact Mass Analysis for DAR Determination
This protocol is designed to determine the average Drug-to-Antibody Ratio (DAR) and assess the heterogeneity of the ADC population.
1. Sample Preparation:
-
For PC SPDP-NHS and Maleimide Conjugates:
-
Desalt the ADC sample using a desalting column (e.g., Zeba Spin Desalting Columns, 7K MWCO) equilibrated with a volatile buffer such as 100 mM ammonium (B1175870) acetate (B1210297) for native MS or 0.1% formic acid in water for denaturing MS.
-
Adjust the concentration to 0.1-1 mg/mL.
-
2. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Native Conditions: Use a size-exclusion chromatography (SEC) column (e.g., ACQUITY UPLC BEH SEC, 200Å, 1.7 µm) with an isocratic mobile phase of 50-100 mM ammonium acetate.
-
Denaturing Conditions: Use a reversed-phase column (e.g., Agilent PLRP-S) with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Source Conditions (Native): Use gentle source conditions to maintain the native protein structure (e.g., lower capillary temperature and cone voltage).
-
Source Conditions (Denaturing): Use standard ESI conditions.
-
Acquire data over an m/z range appropriate for the expected charge state distribution (e.g., 1000-5000 m/z for denaturing, 2000-8000 m/z for native).
-
3. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each DAR species.
-
Calculate the average DAR by taking the weighted average of the peak intensities of the different DAR species.[1][2]
Protocol 2: Peptide Mapping for Conjugation Site Identification
This protocol is used to identify the specific amino acid residues where the drug-linker is attached.
1. Sample Preparation:
-
For PC SPDP-NHS Conjugates (with Photocleavage):
-
Denature the ADC in 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Perform buffer exchange into a UV-transparent buffer (e.g., 100 mM ammonium bicarbonate).
-
Irradiate the sample with UV light (e.g., 365 nm) to cleave the photocleavable linker. This step simplifies the subsequent MS/MS analysis by removing the large payload, leaving a smaller, more easily fragmented tag at the conjugation site.[3]
-
Digest the protein with trypsin overnight at 37°C.
-
-
For Maleimide Conjugates:
-
Denature, reduce, and alkylate the ADC as above.
-
Digest with trypsin.
-
2. LC-MS/MS Analysis:
-
LC: Use a reversed-phase C18 column with a gradient of acetonitrile in water, both with 0.1% formic acid.
-
MS/MS:
-
Use a data-dependent acquisition (DDA) mode to acquire MS/MS spectra of the most abundant peptide ions.
-
For maleimide conjugates, look for the characteristic mass of the linker-payload on modified peptides.
-
For photocleaved PC SPDP-NHS conjugates, search for the mass remnant of the linker attached to lysine residues.
-
3. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Manually verify the spectra of modified peptides to confirm the conjugation site.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
References
Navigating the Redox Tide: A Comparative Guide to Disulfide Bond Stability in ADC Linkers
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) hinges on the critical choice of a linker. This guide provides an objective comparison of the stability of disulfide bond-based linkers, a prevalent class of cleavable linkers, against other common linker technologies. Supported by experimental data, this document aims to equip researchers with the knowledge to select and design linkers that ensure therapeutic efficacy while minimizing off-target toxicity.
The stability of the linker is a paramount determinant of an ADC's therapeutic index.[1][2] Premature cleavage of the linker in systemic circulation can lead to the indiscriminate release of the cytotoxic payload, causing systemic toxicity and diminishing the concentration of the ADC reaching the tumor.[1][2] Conversely, a linker that is overly stable may fail to efficiently release the payload within the target cancer cell, thereby compromising its therapeutic effect.[1] Disulfide linkers are designed to be stable in the oxidizing environment of the bloodstream and to be cleaved in the reducing intracellular environment of tumor cells, where concentrations of reducing agents like glutathione (B108866) (GSH) are significantly higher.[3][][]
Comparative Stability of ADC Linkers: A Quantitative Overview
The stability of an ADC linker is a key factor influencing its performance. The following table summarizes quantitative data from various studies, comparing the in vivo and in vitro stability of different ADC linker types. It is important to consider that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[6]
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Plasma Stability | Key Considerations | References |
| Disulfide | Redox-sensitive | Cleaved by high intracellular glutathione (GSH) concentrations. | Moderate to High | Stability can be tuned by introducing steric hindrance near the disulfide bond. | [3][][7] |
| Hindered Disulfide | Redox-sensitive with steric hindrance | Cleaved by high intracellular GSH concentrations. | High | Increased stability in circulation compared to unhindered disulfides, decoupling stability and release. | [7][8][9] |
| Maleimide (Thioether) | Thiol-maleimide reaction | Non-cleavable (requires antibody degradation) or cleavable (e.g., with peptides). | High (non-cleavable) | Prone to retro-Michael reaction leading to payload loss, which can be mitigated by hydrolysis. | [2][7] |
| Peptide (e.g., Val-Cit) | Protease-sensitive | Cleaved by lysosomal proteases (e.g., Cathepsin B). | High | Efficacy is dependent on the expression levels of specific proteases in the tumor. | [2][10] |
| Hydrazone | pH-sensitive | Hydrolyzed in the acidic environment of endosomes and lysosomes. | Low to Moderate | Can be unstable at physiological pH, leading to premature drug release. | [3][6] |
| β-Glucuronide | Enzyme-sensitive | Cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment. | High | Highly stable in plasma with specific release at the tumor site. | [2][6] |
Experimental Protocols for Assessing Linker Stability
Accurate assessment of ADC linker stability is crucial for preclinical development. The following are detailed protocols for key experiments used to evaluate the stability of disulfide and other ADC linkers.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation and linker cleavage of an ADC in plasma from various species (e.g., human, mouse, rat) to assess its stability in a simulated physiological environment.[2]
Methodology:
-
ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[2]
-
Time-Point Collection: Collect aliquots of the plasma-ADC mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]
-
Sample Analysis: Analyze the collected samples to quantify the amount of intact ADC, total antibody, and released payload.[2]
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs. One measures the concentration of the total antibody, and the other measures the concentration of the antibody-conjugated drug. The difference between these two values indicates the extent of drug deconjugation.[2][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[2][6]
-
In Vivo Stability Assessment
Objective: To evaluate the pharmacokinetic profile and stability of an ADC in a living organism.[1]
Methodology:
-
Animal Dosing: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[2]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[2]
-
Plasma Isolation: Process the blood samples to isolate the plasma.[2]
-
Quantification of Intact ADC (ELISA-based):
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.[1]
-
Blocking: Add a blocking buffer to prevent non-specific binding.[1]
-
Sample Incubation: Add diluted plasma samples to the wells, allowing the intact ADC to bind to the coated antigen.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.[1]
-
Signal Measurement: Measure the resulting signal to quantify the concentration of intact ADC over time.
-
-
Quantification of Free Payload (LC-MS/MS-based):
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.[1]
-
Centrifugation and Supernatant Collection: Centrifuge the samples and collect the supernatant containing the small molecule free payload.[1]
-
LC Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.[1]
-
MS/MS Detection: Introduce the eluent into a mass spectrometer for highly specific and sensitive quantification of the free payload.[1]
-
Visualizing Key Processes in ADC Stability Assessment
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker stability.
Conclusion
The stability of the disulfide bond in ADC linkers is a finely tuned parameter that is critical for therapeutic success. While traditional disulfide linkers offer a valuable mechanism for intracellular drug release, advancements in linker technology, such as the introduction of steric hindrance, have significantly improved their stability in circulation.[7] The choice of linker should be guided by a comprehensive assessment of its stability profile, both in vitro and in vivo, alongside considerations of the specific antibody, payload, and target antigen. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of the next generation of safe and effective ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals
Introduction
Amine-reactive crosslinkers are indispensable reagents in modern life sciences and drug development, enabling the covalent linkage of biomolecules.[1][2] These compounds target primary amines (-NH2), which are abundantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, facilitating a wide range of applications from studying protein-protein interactions to constructing antibody-drug conjugates (ADCs).[1][3][4] This guide provides a comprehensive comparison of different amine-reactive crosslinkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Principles of Amine-Reactive Crosslinking
The fundamental mechanism of amine-reactive crosslinking involves the reaction of an electrophilic group on the crosslinker with a nucleophilic primary amine on the target biomolecule.[1] This results in the formation of a stable covalent bond. The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.[2][5]
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds. The reaction proceeds efficiently at a physiological to slightly alkaline pH (7.2-9.0).[2][5] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[2]
-
Imidoesters: These crosslinkers react with primary amines at a more alkaline pH (typically 8-10) to form amidine bonds. A key feature of imidoesters is the retention of the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[2] However, the resulting amidine bond is reversible at high pH.[2]
Comparative Data of Common Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is dictated by several factors, including its chemical reactivity, spacer arm length, water solubility, and whether it is cleavable. The following tables provide a summary of the properties of common homobifunctional and heterobifunctional amine-reactive crosslinkers.
Table 1: Properties of Common Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Key Features |
| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | Yes | Water-insoluble, must be dissolved in an organic solvent like DMSO or DMF.[6][7] Useful for intracellular and intramembrane crosslinking.[6][7] |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | Yes | No | Water-soluble analog of DSS.[6][7] Ideal for crosslinking proteins on the cell surface.[6][7] |
| DSG (Disuccinimidyl glutarate) | NHS ester | 7.7 | No | Yes | Shorter spacer arm than DSS, potentially resulting in different crosslinking patterns.[8] |
| DSSO (Disuccinimidyl sulfoxide) | NHS ester | 10.1 | No | Yes | MS-cleavable, facilitating identification of crosslinked peptides in mass spectrometry.[8] |
Table 2: Properties of Common Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Reactive Group 1 (Amine-Reactive) | Reactive Group 2 | Spacer Arm Length (Å) | Water Soluble? | Key Features |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Maleimide (Thiol-reactive) | 8.3 | No | Allows for sequential conjugation of amine- and thiol-containing molecules. |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester | Maleimide (Thiol-reactive) | 8.3 | Yes | Water-soluble version of SMCC, ideal for cell surface applications.[] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (activates carboxyls) | (Amine-reactive intermediate) | 0 | Yes | "Zero-length" crosslinker that directly couples carboxyl groups to primary amines.[1][10] |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking using BS3
This protocol describes a general procedure for crosslinking interacting proteins using the water-soluble, homobifunctional crosslinker BS3.[11]
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[2][11]
-
BS3 (bis[sulfosuccinimidyl] suberate).
-
Quenching solution: 1M Tris-HCl, pH 7.5 (or 1M glycine).[6]
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0.[7]
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration in the reaction buffer. Ensure the buffer is free of primary amines.
-
Crosslinker Preparation: Immediately before use, dissolve the BS3 in the reaction buffer to the desired concentration. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[6][7]
-
Crosslinking Reaction: Add the BS3 solution to the protein sample. The final concentration of BS3 may need to be optimized, but a molar excess over the protein is common. Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted BS3. Incubate for 15 minutes at room temperature.[6]
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
General Protocol for Two-Step Protein Conjugation using EDC and Sulfo-NHS
This protocol outlines the use of EDC in conjunction with Sulfo-NHS to couple a carboxyl-containing molecule to a primary amine-containing molecule.[10][12]
Materials:
-
Molecule with carboxyl groups (Protein #1) in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0).[13]
-
Molecule with primary amines (Protein #2) in a suitable buffer (e.g., PBS, pH 7.2-7.5).[13]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-Hydroxysulfosuccinimide).
-
Quenching/Wash Buffer.
Procedure:
-
Carboxyl Activation: Dissolve Protein #1 in the activation buffer. Add EDC and Sulfo-NHS. The use of Sulfo-NHS increases the efficiency of the reaction and the stability of the amine-reactive intermediate.[10][13] Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagents (Optional but Recommended): Remove excess EDC and Sulfo-NHS by dialysis or using a desalting column.
-
Conjugation: Add the activated Protein #1 to the solution containing Protein #2. Adjust the pH to 7.2-7.5 if necessary. Incubate for 2 hours at room temperature.
-
Analysis: Purify the conjugate and analyze the results.
Visualizing Crosslinking Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Confirming Payload Release from PC SPDP-NHS Carbonate Ester ADCs
For drug development professionals, confirming the precise and efficient release of a cytotoxic payload from an Antibody-Drug Conjugate (ADC) is a critical step in validating its mechanism of action and ensuring its therapeutic efficacy and safety. This guide provides a comparative overview of key methodologies for confirming payload release from ADCs utilizing the cleavable PC SPDP-NHS carbonate ester linker. The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) component of this linker contains a disulfide bond, designed to be cleaved in the reducing environment of the cell, primarily by glutathione (B108866).
This guide details and compares common analytical techniques, provides model experimental protocols, and presents visual workflows to aid researchers in selecting the most appropriate methods for their ADC program.
Mechanism of Payload Release
The intended journey of an ADC from administration to payload release is a multi-step process. The ADC first circulates in the bloodstream and binds to a specific antigen on the surface of a target cancer cell. Following binding, the ADC-antigen complex is internalized, often via endocytosis, and trafficked through the endolysosomal pathway.[1] Inside the cell, particularly within the lysosome, the linker is cleaved. For SPDP-containing linkers, this cleavage is primarily achieved through reduction of the disulfide bond, releasing the active cytotoxic payload to exert its cell-killing effect.[2]
Caption: ADC mechanism of action from cell binding to payload release.
Comparison of Analytical Methods for Payload Release
A variety of analytical methods can be employed to detect and quantify the release of a payload from an ADC. These techniques range from direct measurement of the released drug using mass spectrometry to functional assays that infer release through cellular response. The choice of method depends on the stage of drug development and the specific information required.
Table 1: Comparison of Key Analytical Methodologies
| Method Category | Principle | Information Provided | Sample Type | Key Advantages | Key Limitations |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.[3] | Direct, quantitative measurement of released payload and its metabolites.[4] | In vitro (plasma, lysosomal fractions), cellular lysates, in vivo tissues.[4][5] | High specificity and sensitivity; provides structural confirmation of released species.[6] | Lower throughput; complex matrix can cause ion suppression; requires specialized equipment.[7] |
| Fluorescence-Based Assays | Use of fluorogenic probes that emit a signal upon linker cleavage by specific enzymes or changes in the chemical environment.[8] | Spatiotemporal information on payload release in real-time within live cells (qualitative/semi-quantitative).[9][10] | Live cells, in vitro enzymatic assays. | Enables real-time visualization of subcellular release; high sensitivity.[11][12] | Indirect measurement; requires synthesis of custom fluorescent probes; potential for probe to alter ADC properties. |
| Cell-Based Cytotoxicity Assays | Measures the reduction in cell viability or proliferation after exposure to the ADC.[5] | Indirect, functional confirmation of payload release and its biological activity. | Cancer cell lines (adherent or suspension). | High throughput; directly measures therapeutic intent (cell killing); well-established protocols (e.g., MTT, ATP assays).[5] | Does not directly measure the released payload; results can be confounded by other factors like target expression and cell sensitivity.[13] |
| Ligand-Binding Assays (LBA) | Immunoassays (e.g., ELISA) that use antibodies to capture and detect ADC components.[3] | Can quantify total antibody, conjugated ADC, and sometimes free payload, but often with less sensitivity for the payload itself.[5] | Plasma, serum, other biological fluids. | High throughput and sensitivity for large molecules (the ADC itself). | Often lacks specificity to distinguish between released payload and conjugated payload; subject to reagent availability and cross-reactivity. |
| Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity.[14] | Can monitor the stability of the ADC and the appearance of the released, typically more hydrophobic, payload over time. | In vitro stability samples (e.g., plasma incubation). | Robust and widely available; good for stability-indicating assays. | Lower sensitivity and specificity compared to LC-MS; may not resolve payload from other components in complex samples. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments.
Protocol 1: In Vitro Payload Release by LC-MS/MS
This protocol describes an in vitro assay to quantify payload release in a simulated lysosomal environment.
-
Preparation of Lysosomal Homogenate:
-
Incubation:
-
Add the this compound ADC to the S9 fraction mix at a final concentration of 1-10 µM.
-
To simulate intracellular reduction, add a reducing agent like glutathione (GSH) at a physiological concentration (e.g., 1-10 mM).
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
-
Sample Preparation:
-
Stop the reaction by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Analyze samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor for the specific precursor-to-product ion transitions of the expected released payload and the internal standard.
-
Quantify the released payload against a standard curve prepared with the pure payload compound.
-
Caption: Workflow for an in vitro payload release assay using LC-MS/MS.
Protocol 2: Live-Cell Imaging of Payload Release
This protocol uses a fluorogenic reporter system to visualize payload release inside living cells. This often requires co-conjugating a payload and a specialized imaging probe.[11][12]
-
Cell Culture and Plating:
-
Culture a cancer cell line that expresses the target antigen for the ADC.
-
Seed the cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
-
ADC Incubation:
-
Prepare the ADC construct containing the payload and a tandem pH- and enzyme-activatable fluorogenic probe.[12] The probe should be designed to fluoresce only in an acidic, reducing, and/or proteolytically active environment (i.e., the lysosome).
-
Treat the cells with the fluorogenic ADC at an appropriate concentration (e.g., 100-200 nM).
-
Include control groups: untreated cells and cells treated with an ADC lacking the fluorophore.
-
-
Live-Cell Imaging:
-
Use a confocal or high-content imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire images at multiple time points (e.g., 30 min, 2, 4, 8 hours) to monitor the trafficking of the ADC and the emergence of the fluorescence signal indicating payload release.
-
Use appropriate laser lines and emission filters for the specific fluorophore. A lysosomal tracking dye (e.g., LysoTracker Red) can be co-incubated to confirm the localization of the fluorescence signal to the lysosomes.
-
-
Image Analysis:
-
Quantify the fluorescence intensity per cell or per lysosomal compartment over time using image analysis software.
-
Colocalization analysis can be performed to confirm that the payload release signal originates from within the lysosomes.
-
Caption: Logical flow for a 'turn-on' fluorescence payload release assay.
References
- 1. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. njbio.com [njbio.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 9. Item - Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in AntibodyâDrug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters | Sciety Labs (Experimental) [labs.sciety.org]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
